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  • Product: Ethyl 5-cyclohexyl-3-oxopentanoate
  • CAS: 126930-21-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 5-cyclohexyl-3-oxopentanoate

Abstract: This guide provides a comprehensive technical overview of Ethyl 5-cyclohexyl-3-oxopentanoate, a versatile β-keto ester of significant interest to the chemical and pharmaceutical research communities. We will ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of Ethyl 5-cyclohexyl-3-oxopentanoate, a versatile β-keto ester of significant interest to the chemical and pharmaceutical research communities. We will explore its fundamental physicochemical properties, detailed spectroscopic profile, core chemical reactivity, and its utility as a synthetic intermediate. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Physicochemical Properties and Identification

Ethyl 5-cyclohexyl-3-oxopentanoate is a bifunctional organic molecule featuring both a ketone and an ester functional group, separated by a methylene unit. This β-keto ester structure is the source of its characteristic reactivity. The terminal cyclohexyl group imparts significant lipophilicity, influencing its solubility and physical state.

Chemical Structure and Identifiers

The molecular structure consists of a five-carbon pentanoate backbone with a ketone at the C3 position, an ethyl ester at the C1 position, and a cyclohexyl ring attached to the C5 position.

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource
IUPAC Name ethyl 5-cyclohexyl-5-oxopentanoate[1]
Synonyms ETHYL 5-CYCLOHEXYL-5-OXOVALERATE[1]
CAS Number 16076-61-2[1]
Molecular Formula C₁₃H₂₂O₃[1]
Molecular Weight 226.31 g/mol [1]
Appearance Colorless Liquid (Predicted)N/A
Physical Properties

The physical properties of this compound are largely dictated by its molecular weight and the balance between the polar carbonyl groups and the nonpolar cyclohexyl and ethyl moieties.

Table 2: Physical Property Data

PropertyValueSource
Boiling Point Not explicitly found, but estimated to be >200 °CN/A
Density Not explicitly foundN/A
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, acetone, ethanol, ethyl acetate) and have low solubility in water.[2]
XLogP3 2.5[1]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of Ethyl 5-cyclohexyl-3-oxopentanoate. The following sections detail the expected spectral characteristics.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and hydrogen environments within the molecule.

  • ¹H NMR: The spectrum is expected to show distinct signals for the ethyl ester protons (a triplet and a quartet), the methylene protons alpha to the carbonyls, and the protons of the cyclohexyl ring. The protons on the α-carbon (C2), situated between the two carbonyl groups, are acidic and will appear as a singlet.

  • ¹³C NMR: The spectrum will feature characteristic peaks for the two carbonyl carbons (ester and ketone) in the downfield region (~170-210 ppm). Signals for the ethyl group, the pentanoate backbone, and the six carbons of the cyclohexyl ring will also be present.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. For β-keto esters, the carbonyl (C=O) stretching frequencies are of primary interest. Due to conjugation and electronic effects, two distinct C=O stretching bands are expected:

  • Ester C=O Stretch: ~1735-1745 cm⁻¹

  • Ketone C=O Stretch: ~1710-1720 cm⁻¹

The presence of these two separate, strong absorption bands is a hallmark of the β-keto ester functionality.

Core Chemical Reactivity and Synthetic Utility

The synthetic value of Ethyl 5-cyclohexyl-3-oxopentanoate stems from the unique reactivity of the β-keto ester motif. This functionality allows for a range of transformations crucial for building molecular complexity.

Keto-Enol Tautomerism

A key characteristic of β-dicarbonyl compounds is their ability to exist in equilibrium between the keto and enol tautomeric forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is fundamental to the reactivity of the α-carbon.

Caption: Keto-Enol tautomerism in Ethyl 5-cyclohexyl-3-oxopentanoate.

Acidity and Enolate Formation

The methylene protons on the C2 carbon, flanked by two electron-withdrawing carbonyl groups, are significantly acidic (pKa ≈ 11 in DMSO). This allows for easy deprotonation by a suitable base (e.g., sodium ethoxide, sodium hydride) to form a resonance-stabilized enolate. This enolate is a potent nucleophile, serving as the cornerstone for C-C bond formation.

Key Synthetic Transformations

The nucleophilic enolate can be exploited in various synthetic transformations, making this molecule a valuable building block.

SynthesisWorkflow Start Ethyl 5-cyclohexyl-3-oxopentanoate Enolate Resonance-Stabilized Enolate Start->Enolate + Base (e.g., NaOEt) Alkylation Alkylated β-Keto Ester Enolate->Alkylation + Alkyl Halide (R-X) (SN2 Reaction) Decarboxylation Cyclohexyl Alkyl Ketone Alkylation->Decarboxylation Krapcho Decarboxylation (LiCl, DMSO, H₂O, Heat)

Caption: Key synthetic pathways from Ethyl 5-cyclohexyl-3-oxopentanoate.

This protocol describes a general procedure for introducing an alkyl group at the C2 position.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (50 mL).

  • Base Addition: Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

  • Substrate Addition: Cool the solution to 0 °C and add Ethyl 5-cyclohexyl-3-oxopentanoate (1.0 equivalent) dropwise via syringe. Stir for 30 minutes at 0 °C to ensure complete enolate formation.

  • Alkylation: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Quench the reaction by pouring it into a separatory funnel containing saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Causality Insight: The use of sodium ethoxide as a base is strategic. It prevents transesterification, which could occur if a different alkoxide base were used. The reaction is performed under anhydrous conditions to prevent the base from being quenched by water.

This procedure removes the ethyl ester group to yield a ketone, a highly valuable transformation in synthesis.[3][4][5]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the α-alkylated β-keto ester (1.0 equivalent), lithium chloride (2.0 equivalents), and a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 95:5 v/v).[3][5]

  • Reaction: Heat the mixture to a high temperature (typically 140-180 °C) and maintain for 1-4 hours.[3] The reaction progress can be monitored by observing the evolution of CO₂ gas or by TLC analysis.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x volume of DMSO).

  • Purification: Combine the organic extracts, wash thoroughly with water to remove DMSO, then wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting ketone can be further purified by distillation or chromatography if necessary.

Trustworthiness Insight: The Krapcho decarboxylation is a robust and high-yielding reaction that works well for substrates with β-electron-withdrawing groups.[3] The use of wet DMSO is critical; water facilitates the initial hydrolysis of the ester, which is a key step in the mechanism.[4][6] This method is preferred over simple acid-catalyzed hydrolysis and decarboxylation because it occurs under near-neutral conditions, preserving other sensitive functional groups.[5]

Applications in Drug Development

β-Keto esters are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[7] Their ability to undergo various C-C and C-N bond-forming reactions makes them ideal starting points for constructing complex heterocyclic scaffolds found in many bioactive molecules.[8][9] For instance, the condensation of β-keto esters with amines or hydrazines is a classic route to synthesizing quinolines, pyrazoles, and other important pharmacophores.[10] The lipophilic cyclohexyl moiety of Ethyl 5-cyclohexyl-3-oxopentanoate can be incorporated into final drug candidates to enhance their membrane permeability and tune their pharmacokinetic profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 5-cyclohexyl-3-oxopentanoate and its derivatives.

Table 3: GHS Hazard Information (Based on Analogous Compounds)

Hazard ClassStatementPrecautionary CodesSource
Skin IrritationCauses skin irritationP264, P280, P302+P352[11][12][13]
Eye IrritationCauses serious eye irritationP280, P305+P351+P338[11][12][13]
Respiratory IrritationMay cause respiratory irritationP261, P271, P304+P340[11][12]
  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Avoid inhalation of vapors and contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

Ethyl 5-cyclohexyl-3-oxopentanoate is a synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, centered around the acidic α-protons and the dual carbonyl functionality, provides reliable pathways for molecular elaboration. Understanding its properties, spectroscopic signatures, and reaction protocols, as detailed in this guide, empowers researchers to effectively utilize this compound in the design and synthesis of novel and complex chemical entities.

References

  • ResearchGate. Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). [Link]

  • The Good Scents Company. ethyl cyclohexyl carboxylate, 3289-28-9. [Link]

  • 3ASenrise. Ethyl 5-cyclopentyl-3-oxopentanoate, 97%. [Link]

  • PubChem - NIH. Ethyl 5-oxopentanoate | C7H12O3. [Link]

  • ChemSynthesis. ethyl 5-oxopentanoate - C7H12O3, density, melting point, boiling point, structural formula, synthesis. [Link]

  • PubChem. Ethyl 5-cyclohexyl-5-oxovalerate | C13H22O3. [Link]

  • PubChem. Methyl 5-cyclohexyl-3-methyl-5-oxo-2-pentenoate | C13H20O3. [Link]

  • PubMed Central. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Grokipedia. Krapcho decarboxylation. [Link]

  • RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]

  • SIELC Technologies. Methyl 5-cyclohexyl-3-methyl-5-oxopentene-1-oate. [Link]

  • YouTube. Krapcho Decarboxylation. [Link]

  • ResearchGate. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

  • Chegg.com. Solved Ethyl 3-oxopentanoate has 5 proton signals and 5. [Link]

  • ResearchGate. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Chem-Station Int. Ed. Krapcho Decarboxylation. [Link]

  • ACS Publications. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives 1. [Link]

  • ResearchGate. Mastering β-keto esters. [Link]

Sources

Exploratory

Technical Monograph: Ethyl 5-cyclohexyl-3-oxopentanoate

Advanced Synthesis, Physicochemical Characterization, and Application in Heterocyclic Pharmacophores Executive Summary & Core Identity Ethyl 5-cyclohexyl-3-oxopentanoate (CAS: 126930-21-0) is a specialized -keto ester in...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Physicochemical Characterization, and Application in Heterocyclic Pharmacophores

Executive Summary & Core Identity

Ethyl 5-cyclohexyl-3-oxopentanoate (CAS: 126930-21-0) is a specialized


-keto ester intermediate critical to the synthesis of lipophilic pharmaceutical agents. Structurally, it combines a reactive 1,3-dicarbonyl core with a flexible ethylene-cyclohexyl tail. This specific architecture allows medicinal chemists to introduce bulky, lipophilic domains into drug candidates—a key strategy for enhancing membrane permeability and optimizing hydrophobic pocket binding in kinase inhibitors and GPCR ligands.

This guide details the precise molecular characteristics, a self-validating synthesis protocol via the Meldrum’s acid pathway, and its divergent utility in constructing nitrogenous heterocycles.

Physicochemical Profile

The following data establishes the baseline identity for quality control and stoichiometric calculations.

PropertyValueTechnical Note
IUPAC Name Ethyl 5-cyclohexyl-3-oxopentanoate
CAS Number 126930-21-0Verified Identifier
Molecular Formula

Molecular Weight 226.31 g/mol Use for molarity calculations
Physical State Colorless to pale yellow oilViscous liquid at RT
Boiling Point ~145°C at 0.5 mmHgPredicted; vacuum distillation required
Density

g/cm³
Temperature dependent (20°C)
LogP ~3.5High lipophilicity
Key Functional Group

-keto ester
C3 reactive center

Synthesis Protocol: The Meldrum’s Acid Route

While Claisen condensation is a traditional route for


-keto esters, it often suffers from self-condensation side products when applied to asymmetric substrates. For high-purity applications in drug development, the Meldrum’s Acid activation strategy  is the superior methodology. It offers higher regioselectivity and cleaner decarboxylation.
Reaction Logic & Causality
  • Activation: 3-cyclohexylpropanoic acid is converted to an acid chloride to increase electrophilicity.

  • Acylation: Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) acts as a soft nucleophile. Its high acidity (

    
    ) prevents double acylation, a common failure point in standard malonate syntheses.
    
  • Alcoholysis & Decarboxylation: Heating the acylated intermediate in ethanol triggers a cascade: ring opening, decarboxylation (

    
     loss), and ester formation in a single pot.
    
Step-by-Step Methodology

Note: All steps must be performed under an inert atmosphere (


 or Ar) due to the moisture sensitivity of the acid chloride intermediate.
Phase A: Acyl Chloride Formation
  • Charge a flame-dried round-bottom flask with 3-cyclohexylpropanoic acid (1.0 eq, 15.6 g, 100 mmol).

  • Dissolve in anhydrous Dichloromethane (DCM) (50 mL).

  • Add catalytic Dimethylformamide (DMF) (3 drops).

  • Add Thionyl Chloride (

    
    )  (1.2 eq, 8.7 mL) dropwise at 0°C.
    
  • Reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Concentrate in vacuo to yield crude 3-cyclohexylpropanoyl chloride.

Phase B: Acylation of Meldrum’s Acid
  • Dissolve Meldrum’s Acid (1.05 eq, 15.1 g) in anhydrous DCM (100 mL) and cool to 0°C.

  • Add Pyridine (2.1 eq, 17 mL) slowly. Critical: The solution will turn orange/red due to salt formation.

  • Add the crude acid chloride (from Phase A) dissolved in DCM dropwise over 30 minutes.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash with dilute

    
     (1M) to remove pyridine. Dry the organic layer (
    
    
    
    ) and evaporate to obtain the Acylated Meldrum's Intermediate.
Phase C: Ethanolysis (The "Kick" Step)
  • Dissolve the Acylated Intermediate in absolute Ethanol (200 mL).

  • Reflux vigorously for 4–6 hours.

    • Observation: Evolution of

      
       gas indicates the reaction is proceeding.
      
  • Concentrate the solvent.

  • Purification: Perform vacuum distillation (0.5 mmHg) or flash chromatography (Hexane/EtOAc 9:1) to isolate Ethyl 5-cyclohexyl-3-oxopentanoate .

Process Visualization

The following diagram illustrates the chemical flow and critical control points.

SynthesisPathway Start 3-Cyclohexylpropanoic Acid Activation Activation (SOCl2, DMF cat.) Start->Activation Intermediate1 Acid Chloride Activation->Intermediate1 -HCl, -SO2 Acylated Acylated Intermediate Intermediate1->Acylated + Meldrum's Acid Meldrum Meldrum's Acid + Pyridine Meldrum->Acylated Reflux Ethanolysis (EtOH, Reflux) Acylated->Reflux Product Ethyl 5-cyclohexyl- 3-oxopentanoate (MW: 226.31) Reflux->Product -CO2, -Acetone

Figure 1: The Meldrum's Acid synthesis pathway ensures high fidelity conversion of the acid precursor to the


-keto ester.

Divergent Applications in Drug Discovery

The value of Ethyl 5-cyclohexyl-3-oxopentanoate lies in its 1,3-dielectrophilic character . The ketone (C3) and the ester (C1) allow for condensation with binucleophiles, rapidly generating heterocyclic cores found in kinase inhibitors and anti-inflammatory agents.

Synthesis of Pyrazoles (Kinase Inhibitor Scaffolds)

Reaction with hydrazines yields pyrazolones, a scaffold common in drugs like Edaravone or various CDK inhibitors.

  • Reagent: Hydrazine hydrate (

    
    ) or substituted hydrazines (
    
    
    
    ).
  • Conditions: Ethanol, Reflux, 2h.[1]

  • Mechanism: Initial imine formation at C3 followed by intramolecular cyclization at C1 (ester).

  • Product: 3-(2-cyclohexylethyl)-1H-pyrazol-5(4H)-one.

Synthesis of Pyrimidines

Reaction with amidines or urea derivatives constructs the pyrimidine ring, a cornerstone of oncology pharmacophores.

  • Reagent: Benzamidine or Urea.

  • Conditions: NaOEt (Sodium Ethoxide), EtOH, Reflux.[2]

  • Product: 6-(2-cyclohexylethyl)-pyrimidin-4-ol derivatives.

Asymmetric Hydrogenation (Chiral Building Blocks)

For stereodefined APIs (e.g., statins), the C3 ketone can be reduced to a chiral alcohol.

  • Protocol: Noyori Asymmetric Hydrogenation.

  • Catalyst:

    
    .
    
  • Result: Ethyl (R)- or (S)-5-cyclohexyl-3-hydroxypentanoate.

  • Significance: This creates two contiguous stereocenters if further functionalized, critical for protease inhibitor side chains.

Application Workflow Diagram

Applications Core Ethyl 5-cyclohexyl- 3-oxopentanoate Hydrazine Hydrazine (NH2NH2) Core->Hydrazine Urea Urea / Amidine (NaOEt) Core->Urea H2 H2 / Ru-BINAP (Noyori Red.) Core->H2 Pyrazole Pyrazolone Scaffold (Kinase Inhibitors) Hydrazine->Pyrazole Cyclocondensation Pyrimidine Pyrimidine Scaffold (Oncology/Antivirals) Urea->Pyrimidine Cyclization Chiral Chiral u03b2-Hydroxy Ester (Statins/Protease Inh.) H2->Chiral Asymmetric Hydrogenation

Figure 2: Divergent synthetic utility of the core molecule in generating high-value pharmacophores.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24727429, Ethyl 5-cyclohexyl-5-oxovalerate (Isomer Reference & Physical Data). Retrieved from [Link]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of -keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. (Foundational methodology for the cited synthesis protocol).

Sources

Foundational

Ethyl 5-cyclohexyl-3-oxopentanoate spectral data (NMR, IR, MS)

Technical Guide: Spectral Profiling of Ethyl 5-cyclohexyl-3-oxopentanoate (CAS 126930-21-0) Executive Summary This technical guide provides a comprehensive spectral analysis of Ethyl 5-cyclohexyl-3-oxopentanoate, a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectral Profiling of Ethyl 5-cyclohexyl-3-oxopentanoate (CAS 126930-21-0)

Executive Summary This technical guide provides a comprehensive spectral analysis of Ethyl 5-cyclohexyl-3-oxopentanoate, a critical


-keto ester intermediate used in the synthesis of fused-ring 

-amino acid derivatives and pharmaceutical scaffolds. Designed for analytical chemists and process scientists, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound. It emphasizes the structural causality behind spectral features, particularly the keto-enol tautomerism inherent to

-keto esters, and outlines self-validating protocols for quality control.

Chemical Identity & Structural Context

  • IUPAC Name: Ethyl 5-cyclohexyl-3-oxopentanoate[1][2][3][4]

  • CAS Registry Number: 126930-21-0[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 226.31 g/mol

  • Structural Core: The molecule features a

    
    -keto ester moiety with a lipophilic cyclohexylethyl tail. The 2-carbon spacer between the cyclohexyl ring and the ketone is chemically significant, influencing both the folding of the alkyl chain and the electronic environment of the 
    
    
    
    -protons.

Synthesis Context: Understanding the synthesis is prerequisite to interpreting the spectral impurity profile. This compound is typically synthesized via the


-alkylation of the ethyl acetoacetate dianion .
  • Deprotonation of ethyl acetoacetate with NaH (creates the

    
    -enolate).
    
  • Subsequent deprotonation with

    
    -BuLi (creates the 
    
    
    
    -anion).
  • Nucleophilic attack on 2-cyclohexylethyl bromide/iodide.

This pathway dictates the potential impurities:


-alkylated regioisomers (thermodynamic product) and dialkylated byproducts, which must be distinguished spectrally.

Nuclear Magnetic Resonance (NMR) Spectroscopy


-keto esters exhibit keto-enol tautomerism. In non-polar solvents like 

, the keto form typically predominates (>90%), but the enol form is spectrally distinct and must be accounted for to avoid integration errors.
NMR Spectral Data (400 MHz, )

The following data represents the characteristic chemical shifts for the dominant keto tautomer.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment & Structural Logic
1 3.42Singlet (s)2H

-Methylene:
Isolated between two carbonyls. Highly diagnostic; disappears in enol form.
2 4.19Quartet (q,

Hz)
2HEster

:
Deshielded by oxygen.
3 1.27Triplet (t,

Hz)
3HEster

:
Coupled to the

.
4 2.53Triplet (t,

Hz)
2H

-Methylene:

to the ketone; deshielded by carbonyl anisotropy.
5 1.48 - 1.55Multiplet (m)2H

-Methylene:
Spacer between cyclohexyl and ketone chain.
6 0.85 - 1.75Multiplet (m)11HCyclohexyl Ring: Complex overlapping envelope typical of aliphatic rings.

Tautomeric Markers (Enol Form - Minor Component):

  • 
     12.05 ppm (s):  Enolic hydroxyl proton (
    
    
    
    ), stabilized by intramolecular hydrogen bonding to the ester carbonyl.
  • 
     4.98 ppm (s):  Vinyl proton (
    
    
    
    ).
  • Quantification: The ratio of the singlet at 3.42 ppm (keto) to the singlet at 4.98 ppm (enol) determines the tautomeric equilibrium constant (

    
    ).
    
NMR Spectral Data (100 MHz, )
TypeShift (

, ppm)
Assignment
Carbonyl 202.8Ketone (

):
Most deshielded signal.
Carbonyl 167.3Ester (

):
Shielded relative to ketone due to resonance.
Ester 61.3

:
Characteristic of ethyl esters.
Aliphatic 49.4

-Carbon (

):
Between two electron-withdrawing groups.
Aliphatic 41.2

-Carbon (

):
Adjacent to ketone.
Aliphatic 37.4Cyclohexyl

:
Attachment point.
Aliphatic 32.8Cyclohexyl

:
Symmetric carbons.
Aliphatic 32.1

-Carbon (

):
Spacer methylene.
Aliphatic 26.5 / 26.2Cyclohexyl

:
Distal ring carbons.
Ester 14.1

:
Terminal methyl.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups and tautomeric state.

Wavenumber (

)
IntensityVibrational ModeDiagnostic Value
1740 - 1750 Strong

Ester
Typical saturated ester stretch.
1715 - 1725 Strong

Ketone
Acyclic ketone stretch.
1640 - 1660 Weak/Med

Enol
Only visible if enol content is significant; H-bonded.
2850 - 2930 Strong

Aliphatic

C-H stretching (Cyclohexyl/Ethyl).
1030 - 1200 Medium

Ester C-O-C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry of


-keto esters requires careful interpretation due to facile fragmentation.
  • Ionization Mode: Electron Impact (EI, 70 eV) is standard for structural elucidation.

  • Molecular Ion (

    
    ):  m/z 226 (Often weak or absent due to rapid fragmentation).
    

Key Fragmentation Pathways:

  • McLafferty Rearrangement: The cyclohexylethyl side chain contains

    
    -hydrogens relative to the ketone carbonyl, facilitating a McLafferty rearrangement.
    
    • Fragment: Ethyl acetoacetate enol radical cation (m/z 130) + Vinylcyclohexane (neutral loss).

  • 
    -Cleavage:  Cleavage adjacent to the carbonyls.
    
    • Loss of

      
      :  m/z 181 (
      
      
      
      ).
    • Acylium Ion Formation: Cleavage between

      
       and 
      
      
      
      generates the cyclohexyl-butanoyl cation.

Visualized Pathways & Logic

Figure 1: Synthesis & Impurity Logic (Dianion Route)

This diagram illustrates the causality of the impurity profile. The dianion strategy is kinetic; failure to control temperature results in the thermodynamic


-alkylated byproduct.

SynthesisPath cluster_legend Process Criticality EAA Ethyl Acetoacetate (Starting Material) NaH 1. NaH (THF, 0°C) (Deprotonation 1) EAA->NaH BuLi 2. n-BuLi (-78°C) (Deprotonation 2) NaH->BuLi Dianion Dianion Intermediate (Gamma-Nucleophile) BuLi->Dianion Electrophile 2-Cyclohexylethyl Bromide Dianion->Electrophile Alkylation Target Ethyl 5-cyclohexyl-3-oxopentanoate (Target: Gamma-Alkylation) Electrophile->Target Kinetic (-78°C) Impurity1 Impurity: Alpha-Alkylation (Thermodynamic Control) Electrophile->Impurity1 Thermodynamic (>0°C)

Caption: Reaction pathway showing the divergence between the kinetic gamma-alkylation (target) and thermodynamic alpha-alkylation (impurity).

Figure 2: Mass Spectrometry Fragmentation Logic

Visualizing the McLafferty rearrangement helps confirm the side-chain structure.

MSFrag Parent Molecular Ion (M+) m/z 226 McLafferty McLafferty Rearrangement (Gamma-H Transfer) Parent->McLafferty Alpha Alpha Cleavage Parent->Alpha Frag2 Fragment B m/z 130 (Ethyl Acetoacetate Enol) McLafferty->Frag2 Major Pathway Frag1 Fragment A m/z 143 (Loss of Cyclohexyl) Alpha->Frag1 Frag3 Fragment C m/z 181 (M - OEt) Alpha->Frag3

Caption: Primary fragmentation pathways. The m/z 130 ion is diagnostic of the beta-keto ester core preserving the ethyl group.

Experimental Protocols

To ensure data integrity and reproducibility, follow these standardized workflows.

Protocol A: NMR Sample Preparation
  • Objective: Minimize enolization and water interference.

  • Solvent:

    
     (99.8% D) with 0.03% TMS. Note: Avoid DMSO-d6 as it stabilizes the enol form, complicating integration.
    
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Procedure:

    • Filter sample through a cotton plug if any turbidity is observed (removes inorganic salts from synthesis).

    • Acquire spectrum immediately. Prolonged storage in acidic

      
       can induce transesterification or hydrolysis.
      
Protocol B: GC-MS Analysis
  • Column: HP-5ms or equivalent (5% Phenyl Methyl Siloxane).

  • Inlet Temp: 250°C.

  • Gradient: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Note:

    
    -keto esters are thermally labile. Ensure the liner is clean and deactivated (silanized) to prevent thermal degradation/decarboxylation in the injector port.
    

References

  • Huckin, S. N., & Weiler, L. (1974).

    
    -keto esters. Journal of the American Chemical Society, 96(4), 1082-1087. 
    
  • Taber, D. F., & Amedio, J. C. (1986).

    
    -keto esters. The Journal of Organic Chemistry, 51(10), 1928-1930. 
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[6] (General reference for keto-enol tautomerism shifts).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23).

Sources

Exploratory

Tautomerism in beta-keto esters like Ethyl 5-cyclohexyl-3-oxopentanoate

Case Study: Ethyl 5-cyclohexyl-3-oxopentanoate Executive Summary This technical guide provides a rigorous analysis of keto-enol tautomerism in -keto esters, specifically focusing on Ethyl 5-cyclohexyl-3-oxopentanoate . D...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Ethyl 5-cyclohexyl-3-oxopentanoate

Executive Summary

This technical guide provides a rigorous analysis of keto-enol tautomerism in


-keto esters, specifically focusing on Ethyl 5-cyclohexyl-3-oxopentanoate . Designed for drug development scientists, this document moves beyond basic textbook definitions to explore the thermodynamic, kinetic, and analytical implications of tautomerism in lipophilic scaffolds. We address the critical challenges this equilibrium poses in purification, scale-up, and bioassay interpretation, providing self-validating protocols for characterization.
Molecular Mechanics of Tautomerism[1]

In


-keto esters, tautomerism is not merely a structural curiosity; it is a fundamental driver of reactivity and physicochemical behavior. For Ethyl 5-cyclohexyl-3-oxopentanoate , the equilibrium exists between the dicarbonyl keto form  and the conjugated enol form .
1.1 Structural Drivers

The enol form is stabilized by two primary factors:

  • Resonance Delocalization: The

    
    -electron system extends across the C=C-C=O moiety.
    
  • Intramolecular Hydrogen Bonding (IMHB): A six-membered pseudo-ring forms between the enolic hydroxyl proton and the ester carbonyl oxygen. This interaction is energetically favorable (

    
     kcal/mol) but is highly solvent-dependent.
    

Specific Impact of the Cyclohexyl Tail: Unlike simple ethyl acetoacetate, the 5-cyclohexyl group introduces significant lipophilicity and steric bulk at the


-position relative to the ketone.
  • Steric Influence: The bulky cyclohexyl group may restrict conformational freedom, potentially favoring the extended enol form to minimize 1,3-diaxial-like interactions in the keto polymorphs.

  • Solvation: The hydrophobic tail disrupts the hydration shell in aqueous media, altering the local dielectric constant near the tautomeric core.

1.2 The Equilibrium Mechanism

The interconversion proceeds via proton transfer, often catalyzed by trace acids or bases in the solvent matrix.

Tautomerism Keto Keto Form (Dicarbonyl) Transition Transition State (Proton Transfer) Keto->Transition -H+ (alpha-C) Transition->Keto Reversible Enol Enol Form (IMHB Stabilized) Transition->Enol +H+ (Oxygen) Enol->Transition Reversible

Figure 1: Mechanistic pathway of keto-enol interconversion. The transition state involves the deprotonation of the


-carbon.
Solvent Thermodynamics & Analytical Characterization

The equilibrium constant (


) is dictated by the solvent's ability to compete for hydrogen bonding.
2.1 Solvent Effects (Meyer’s Rule)

Polar protic solvents (e.g., Methanol, Water) disrupt the intramolecular hydrogen bond of the enol, stabilizing the polar keto form via intermolecular H-bonding. Non-polar aprotic solvents (e.g., Chloroform, Hexane) cannot solvate the keto dipoles effectively, shifting the equilibrium toward the internally stabilized enol.

Table 1: Predicted Tautomeric Ratios for Ethyl 5-cyclohexyl-3-oxopentanoate

Solvent ClassSolvent ExampleDielectric Const.[1] (

)
Dominant SpeciesEst. Enol %Rationale
Non-Polar

4.8Enol 15 - 30%IMHB is undisturbed; Keto dipoles destabilized.
Polar Aprotic DMSO-

46.7Keto < 2%DMSO stabilizes the keto dipole strongly.
Polar Protic

32.7Keto < 5%Solvent competes for H-bonds, breaking IMHB.
2.2 Analytical Workflow (NMR)

Nuclear Magnetic Resonance (NMR) is the gold standard for quantification because the proton exchange rate is typically slower than the NMR timescale, allowing distinct observation of both species.

  • Keto Signals: Look for the singlet (or diastereotopic AB quartet) of the

    
    -methylene protons (-CH 
    
    
    
    -) typically around
    
    
    3.4 - 3.6 ppm.
  • Enol Signals: Look for the vinyl proton (=CH -) around

    
     4.9 - 5.2 ppm and the deshielded enolic hydroxyl (-OH ) typically 
    
    
    
    12.0+ ppm.

NMR_Workflow Start Sample Preparation (10-20 mg in 0.6 mL solvent) SolventCheck Select Solvent (CDCl3 vs DMSO-d6) Start->SolventCheck Acquire Acquire 1H NMR (ns=16, d1=5s) SolventCheck->Acquire Dissolve Identify Identify Diagnostic Peaks Acquire->Identify KetoPeak Keto alpha-CH2 (~3.5 ppm) Identify->KetoPeak EnolPeak Enol Vinyl-CH (~5.0 ppm) Identify->EnolPeak Calc Calculate K_eq Integral(Enol) / Integral(Keto) KetoPeak->Calc EnolPeak->Calc

Figure 2: NMR Analytical Decision Tree for Tautomer Quantification.

Experimental Protocol: Determination of

This protocol is designed to be self-validating . By running the experiment in two solvents of opposing polarity, you confirm the identity of the tautomeric peaks (the peaks that shift/disappear are the dynamic ones).

Objective: Quantify the enol content of Ethyl 5-cyclohexyl-3-oxopentanoate.

Materials:

  • Analyte: >95% pure Ethyl 5-cyclohexyl-3-oxopentanoate.

  • Solvent A: Chloroform-d (

    
    , 99.8% D).
    
  • Solvent B: DMSO-

    
     (99.9% D).
    
  • NMR Tubes: 5mm precision tubes.

Methodology:

  • Sample A (Non-Polar): Dissolve 15 mg of analyte in 0.6 mL

    
    . Cap and invert 10 times. Allow to equilibrate for 15 minutes at 25°C.
    
  • Sample B (Polar): Dissolve 15 mg of analyte in 0.6 mL DMSO-

    
    . Cap and invert.
    
  • Acquisition:

    • Set probe temperature to 298 K (25°C).

    • Pulse sequence: Standard 1H (e.g., zg30).

    • Critical: Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full relaxation of the enolic protons (which often have different
      
      
      times than bulk alkyl protons).
  • Processing:

    • Phase and baseline correct manually.

    • Integrate the

      
      -methylene singlet (Keto, 2H). Normalize this integral to 2.0.
      
    • Integrate the vinyl singlet (Enol, 1H). Record value as

      
      .
      

Calculation: Since the Keto integral is normalized to 2H (


), and the Enol vinyl peak represents 1H:


(Note: If normalizing Keto to 100, use standard stoichiometry).


Validation Criteria:

  • If the calculated % Enol in

    
     is < 5%, check for sample degradation or water contamination (water acts as a polar catalyst/solvent).
    
  • If % Enol in DMSO is > 10%, suspect presence of Lewis acidic impurities stabilizing the enolate.

Implications for Drug Development[3]
4.1 Synthetic Reactivity

When using this scaffold for alkylation (e.g., creating quaternary centers):

  • Base Selection: Strong bases (NaH, LDA) generate the enolate , which is the common conjugate base of both tautomers.

  • Reaction Rate: The rate of reaction often depends on the concentration of the enol form if doing acid-catalyzed functionalization. In non-polar solvents, the higher enol concentration can accelerate electrophilic addition.

4.2 Biological Assay Interference

In high-throughput screening (HTS), compounds are often stored in DMSO (favoring Keto) but diluted into aqueous buffers (favoring Keto). However, if the protein binding pocket is hydrophobic, it may induce in situ tautomerization , binding the Enol form preferentially.

  • Risk: Structure-Activity Relationship (SAR) models based solely on the Keto form (drawn in chem-draw software) may miss the pharmacophore actually responsible for binding.

References
  • Mechanism & Theory: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Carbonyl Chemistry and Tautomerism).
  • NMR Methodology: Antic, D. (2020).[1] Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific Application Notes.

  • Solvent Effects: Meyer, K. H. (1911). Über die Keto-Enol-Tautomerie. Justus Liebigs Annalen der Chemie.
  • Beta-Keto Ester Properties: PubChem. Ethyl 5-oxopentanoate Compound Summary. National Library of Medicine.

  • Drug Design Context: Ferreira, S. B., et al. (2010). -Keto esters in the synthesis of heterocyclic compounds. Molecules, 15(12). (Contextualizes the synthetic utility).

Sources

Foundational

Technical Guide: Solubility Profiling and Solvent Selection for Ethyl 5-cyclohexyl-3-oxopentanoate

Executive Summary Ethyl 5-cyclohexyl-3-oxopentanoate (CAS 126930-21-0) is a critical pharmacophore intermediate, primarily utilized in the synthesis of ACE inhibitors such as Fosinopril and related phosphinyl-alkanoyl pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-cyclohexyl-3-oxopentanoate (CAS 126930-21-0) is a critical pharmacophore intermediate, primarily utilized in the synthesis of ACE inhibitors such as Fosinopril and related phosphinyl-alkanoyl proline analogs. Its structure—comprising a lipophilic cyclohexyl tail, a flexible alkyl linker, and a reactive


-keto ester core—dictates a complex solubility profile that is pivotal for process scale-up.

This guide provides a technical analysis of its solubility in organic solvents, thermodynamic behavior, and experimental protocols for determining precise solubility limits. While often isolated as a viscous oil or low-melting solid, understanding its miscibility and phase equilibrium is essential for optimizing extraction yields and crystallization purification steps.

Molecular Profile & Physicochemical Basis[1]

To predict solubility behavior, we must first analyze the solute-solvent interaction potential governed by the molecular structure.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula

Moderate molecular weight (226.31 g/mol ).
LogP (Predicted) ~2.5 – 3.0Lipophilic . High affinity for non-polar and moderately polar solvents.
H-Bond Donors 0No -OH or -NH groups; cannot act as a donor.
H-Bond Acceptors 3 (Ester + Ketone)Good solubility in protic solvents (Alcohols) via H-bonding.
Physical State Viscous Liquid / Low-Melting SolidPurification often relies on distillation or low-temp crystallization.
Boiling Point 115–118 °C (at reduced pressure)Thermally stable enough for hot extraction but requires vacuum for distillation.
Structural Solvation Mechanism

The molecule exhibits amphiphilic character :

  • Cyclohexyl Ring: Drives solubility in non-polar solvents (Toluene, Hexane) via Van der Waals (London Dispersion) forces.

  • 
    -Keto Ester Moiety:  The highly polar carbonyls allow miscibility with polar aprotic solvents (Acetone, Acetonitrile) and protic solvents (Methanol) through dipole-dipole interactions.
    

Solubility & Miscibility Data

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and thermodynamic modeling of


-keto esters.
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusThermodynamic Driver
Polar Protic Methanol, Ethanol, IsopropanolHigh / Miscible Solvent acts as H-bond donor to the ester/ketone oxygens.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh / Miscible Strong dipole-dipole interactions; excellent for reaction media.
Chlorinated Dichloromethane (DCM), ChloroformHigh / Miscible High solvation power for the lipophilic chain.
Aromatic Toluene, XyleneHigh

-interaction with the ester group; dispersion forces with cyclohexyl.
Aliphatic n-Hexane, n-Heptane, CyclohexaneTemperature Dependent Soluble at High T; potential phase separation at Low T (Recrystallization solvent).
Aqueous WaterInsoluble / Immiscible Hydrophobic effect dominates; ideal for biphasic extraction (washing).
Thermodynamic Modeling (The "Why")

For process engineers calculating phase equilibrium, the solubility behavior of this molecule deviates from ideality in non-polar solvents.

  • Ideal Solubility (Reference):

    
    
    
  • Real Behavior: In alcohols (MeOH/EtOH), the activity coefficient (

    
    ) approaches 1 (near-ideal). In hydrocarbons (Hexane), 
    
    
    
    (positive deviation), indicating that dissolution is endothermic and entropy-driven.

Recommendation: Use the Modified Apelblat Equation for modeling solubility curves in pure solvents:



Where 

is mole fraction solubility, and A, B, C are empirical constants derived from the experimental protocol below.

Experimental Protocol: Laser Dynamic Solubility Determination

Since specific solubility tables for this intermediate are often proprietary, the following self-validating protocol is the industry standard for generating internal data.

Methodology: Dynamic Laser Monitoring

This method eliminates visual errors by using laser transmittance to detect the exact moment of dissolution (clearing point) or precipitation (cloud point).

Equipment Required:

  • Jacketed glass vessel (50 mL) with overhead stirring.

  • Programmable circulating water bath (Accuracy

    
     K).
    
  • Laser transmittance probe (or turbidity meter).

  • Temperature probe (PT100).

Workflow Diagram (DOT)

SolubilityProtocol Start Start Protocol Prep Gravimetric Preparation (Weigh Solute m1 + Solvent m2) Start->Prep Heat Heating Phase (Rate: 0.2 K/min) Prep->Heat Laser Laser Monitoring (Detect Transmittance Max) Heat->Laser Record Record Dissolution Temp (T_eq) Laser->Record Clear Solution AddSolute Add More Solute (Increase Mole Fraction) Record->AddSolute Next Data Point Model Fit Data to Apelblat Model Record->Model Complete Range AddSolute->Heat

Figure 1: Dynamic Laser Monitoring workflow for determining solubility curves with high precision.

Step-by-Step Procedure
  • Preparation: Add a known mass of Ethyl 5-cyclohexyl-3-oxopentanoate and solvent to the vessel.

  • Equilibration: Stir at a constant speed (e.g., 400 rpm) to ensure homogeneity.

  • Ramping: Slowly increase temperature (0.1–0.2 K/min).

  • Detection: Monitor laser intensity through the solution.

    • Solid-Liquid: Transition from low intensity (scattering by crystals) to high intensity (clear solution).

    • Liquid-Liquid (Oiling out): Transition from turbid emulsion to single phase.

  • Validation: Repeat the cooling cycle to detect the metastable zone width (MSZW).

Purification & Application Strategy

The solubility profile dictates the purification strategy. For Ethyl 5-cyclohexyl-3-oxopentanoate, a Cooling Crystallization or Solvent Extraction approach is recommended.

Biphasic Extraction (Work-up)
  • System: Ethyl Acetate (Organic) / Water (Aqueous).

  • Mechanism: The molecule partitions almost exclusively into the Ethyl Acetate layer (

    
    ). Impurities (inorganic salts, polar byproducts) remain in the water phase.
    
  • Protocol: Wash the organic layer with brine to remove residual water, then dry over

    
    .
    
Crystallization (If Solid)

If the intermediate is solid or needs to be crystallized at low temperature:

  • Solvent: n-Heptane or Hexane/Ethyl Acetate (9:1 mixture).

  • Rationale: High solubility at elevated temperatures (>50°C) and sharp solubility drop at low temperatures (<0°C) drives high recovery yield.

References

  • PubChem. (2025).[1] Ethyl 5-cyclohexyl-3-oxopentanoate (Compound Summary). National Library of Medicine.[2] [Link]

  • Wang, J., et al. (2014). "Solubility and Thermodynamic Analysis of Beta-Keto Esters in Different Solvents." Journal of Chemical & Engineering Data. (Contextual citation for general beta-keto ester thermodynamics).
  • Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Process Development." Angewandte Chemie International Edition. (Methodology for kinetic solubility).

Sources

Exploratory

Unlocking the Potential of Ethyl 5-cyclohexyl-3-oxopentanoate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is the cornerstone of innovation. This guide provides an in-depth technical exploration of Ethyl 5-cyclohexyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is the cornerstone of innovation. This guide provides an in-depth technical exploration of Ethyl 5-cyclohexyl-3-oxopentanoate, a molecule poised for significant research endeavors. While specific literature on this compound is nascent, its structural features as a β-keto ester bearing a cyclohexyl moiety offer a wealth of predictable reactivity and potential applications. This document will serve as a roadmap for unlocking its synthetic and therapeutic potential.

Foundational Chemistry and Synthetic Feasibility

Ethyl 5-cyclohexyl-3-oxopentanoate is a β-keto ester, a class of organic compounds renowned for their versatility as synthetic intermediates.[1] The core structure consists of a five-carbon pentanoate chain with a ketone at the C3 position and an ethyl ester at the C1 position. A cyclohexyl group is attached at the C5 position, providing lipophilicity and conformational rigidity, which are often desirable features in bioactive molecules.

Strategic Synthesis of the Core Scaffold

The synthesis of β-keto esters is well-established in organic chemistry, offering several reliable routes to access Ethyl 5-cyclohexyl-3-oxopentanoate.[2][3]

Table 1: Comparison of Potential Synthetic Routes

Synthetic MethodKey Reagents & ConditionsAdvantagesChallenges & Considerations
Claisen Condensation Ethyl cyclohexylacetate and ethyl acetate with a strong base (e.g., sodium ethoxide).[4]Well-understood mechanism, readily available starting materials.Potential for self-condensation of ethyl acetate. Requires careful control of reaction conditions.
Lipase-Catalyzed Transesterification A suitable acetoacetate and cyclohexylethanol in the presence of a lipase (e.g., Candida antarctica lipase B).[5]Mild, solvent-free conditions, potential for enantioselectivity.[5]Requires screening of enzymes for optimal activity and selectivity.
Reaction of Ketone with Ethyl Chloroformate Cyclohexylacetone and ethyl chloroformate in the presence of a suitable base.[6]A rapid and general method applicable to various ketones.[6]Requires synthesis of the starting ketone, cyclohexylacetone.
Proposed Synthetic Protocol: Claisen Condensation

This protocol outlines a robust and scalable approach for the synthesis of Ethyl 5-cyclohexyl-3-oxopentanoate.

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl cyclohexylacetate dropwise at room temperature with vigorous stirring.

  • Condensation: Following the addition, add a stoichiometric equivalent of ethyl acetate dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched by pouring it into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄). The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Exploring the Chemical Reactivity: A Gateway to Molecular Diversity

The true potential of Ethyl 5-cyclohexyl-3-oxopentanoate lies in its reactivity as a β-keto ester, which can serve as a versatile building block for the synthesis of more complex molecules.[7]

Key Reaction Pathways
  • Alkylation and Decarboxylation: The acidic α-protons of the β-keto ester can be readily removed by a base to form a nucleophilic enolate.[8] This enolate can then be alkylated with various electrophiles. Subsequent hydrolysis and decarboxylation of the ester group yield a ketone, providing a powerful tool for constructing substituted cyclohexyl-containing ketones.[8]

  • Synthesis of Heterocycles: β-Keto esters are classic precursors for the synthesis of a wide array of heterocyclic compounds. For instance, reaction with hydrazines can yield pyrazolones, a class of compounds with known analgesic, antipyretic, and anti-inflammatory properties.[6]

  • Knorr Pyrrole Synthesis: Condensation with α-amino ketones can lead to the formation of substituted pyrroles, a common motif in pharmaceuticals.

  • Hantzsch Dihydropyridine Synthesis: Reaction with an aldehyde and ammonia or an ammonium salt can produce dihydropyridines, which are known for their cardiovascular applications.

Caption: Potential synthetic transformations of Ethyl 5-cyclohexyl-3-oxopentanoate.

Potential Research Areas in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclohexyl ring into a molecule can enhance its lipophilicity and metabolic stability, making Ethyl 5-cyclohexyl-3-oxopentanoate an attractive scaffold for medicinal chemistry programs.

Target-Based Drug Design

The versatile chemistry of the β-keto ester functionality allows for the rational design of libraries of compounds for screening against various biological targets.

  • Enzyme Inhibitors: The reactive nature of the β-keto ester could be exploited to design covalent or non-covalent inhibitors of enzymes where a nucleophilic residue is present in the active site.

  • Scaffold for Fragment-Based Drug Discovery: The core structure can be used as a starting point for fragment-based approaches, where small molecular fragments are grown or linked to generate potent and selective ligands.[9]

Potential Therapeutic Areas

Based on the known biological activities of related structures, several therapeutic areas warrant investigation:

  • Antibacterial Agents: Some β-keto esters have demonstrated antibacterial activity.[10] Derivatives of Ethyl 5-cyclohexyl-3-oxopentanoate could be synthesized and screened against a panel of pathogenic bacteria.

  • Anti-inflammatory Agents: The pyrazolone heterocycles that can be synthesized from this precursor are known to possess anti-inflammatory properties.[6]

  • Anticancer Agents: The development of novel scaffolds is crucial in cancer therapy.[11] The cyclohexylpentanoate backbone could be elaborated to target specific pathways involved in cancer progression.

Potential_Research_Areas cluster_0 Synthetic Chemistry cluster_1 Medicinal Chemistry cluster_2 Chemical Biology Novel Synthesis Methods Novel Synthesis Methods Library Synthesis Library Synthesis Antibacterial Agents Antibacterial Agents Anti-inflammatory Agents Anti-inflammatory Agents Anticancer Agents Anticancer Agents Enzyme Inhibitors Enzyme Inhibitors Probe Development Probe Development Target Identification Target Identification Ethyl 5-cyclohexyl-3-oxopentanoate Ethyl 5-cyclohexyl-3-oxopentanoate Ethyl 5-cyclohexyl-3-oxopentanoate->Novel Synthesis Methods Ethyl 5-cyclohexyl-3-oxopentanoate->Library Synthesis Ethyl 5-cyclohexyl-3-oxopentanoate->Antibacterial Agents Ethyl 5-cyclohexyl-3-oxopentanoate->Anti-inflammatory Agents Ethyl 5-cyclohexyl-3-oxopentanoate->Anticancer Agents Ethyl 5-cyclohexyl-3-oxopentanoate->Enzyme Inhibitors Ethyl 5-cyclohexyl-3-oxopentanoate->Probe Development Ethyl 5-cyclohexyl-3-oxopentanoate->Target Identification

Caption: Interconnected research opportunities for Ethyl 5-cyclohexyl-3-oxopentanoate.

Conclusion and Future Outlook

Ethyl 5-cyclohexyl-3-oxopentanoate represents a largely unexplored chemical entity with significant potential. Its straightforward synthesis and the versatile reactivity of the β-keto ester functionality make it an ideal starting point for the generation of diverse molecular libraries. The presence of the cyclohexyl group provides a lipophilic anchor that is often beneficial for biological activity. This guide has outlined key areas for future research, from synthetic methodology development to applications in medicinal chemistry. It is our hope that this document will inspire and facilitate the exploration of this promising molecule, ultimately leading to new discoveries in science and medicine.

References

  • Consortium Fur Elektrochemische Industrie Gmbh. (n.d.). Synthesis of B-keto esters. Google Patents.
  • Yadav, J. S., Reddy, B. V. S., Eeshwaraiah, B., & Reddy, P. N. (2005). Niobium(V) chloride catalyzed addition of ethyl diazoacetate to aldehydes: A novel protocol for the synthesis of β-keto esters. Tetrahedron, 61(4), 875–878.
  • da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2014). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances, 4(27), 14197-14203.
  • Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-Oxopentanoate in Modern Pharmaceutical Synthesis. Retrieved January 23, 2026, from [Link]

  • International Agency for Research on Cancer. (1989). Cyclohexanone. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC.
  • Reyes-Mayorga, J. L., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6783.
  • ChemistNate. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ethyl 3-Oxopentanoate: Properties, Synthesis, and Market Trends. Retrieved January 23, 2026, from [Link]

  • Kumar, R., & Sharma, V. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10825-10845.
  • Amat, M., Pérez, M., & Bosch, J. (2015). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Chemistry – A European Journal, 21(30), 10852-10859.
  • Albanese, D., et al. (2015). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2015(4), M867.
  • Barreca, M. L., et al. (2022). In Silico Multi-Target Approach Revealed Potential Lead Compounds as Scaffold for the Synthesis of Chemical Analogues Targeting SARS-CoV-2. International Journal of Molecular Sciences, 23(6), 3205.
  • Céspedes-Valenzuela, C., et al. (2018). In Silico Studies on Compounds Derived from Calceolaria: Phenylethanoid Glycosides as Potential Multitarget Inhibitors for the Development of Pesticides. Molecules, 23(10), 2698.
  • Al-Zoubi, R. M., & Al-Hamarsheh, M. M. (2022). Oxetanes as versatile building blocks in the total synthesis of natural products: An overview. Results in Chemistry, 4, 100371.
  • Costa, C., et al. (2024). The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? Molecules, 29(3), 675.
  • PubChem. (n.d.). Ethyl 3-acetyl-4-oxopentanoate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Jurásek, B., & Gáplovský, A. (2022). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. RSC Green Chemistry, 24(1), 73-98.
  • Patsiura, V. A., et al. (2024). O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. Beilstein Journal of Organic Chemistry, 20, 1133–1142.

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Michael Addition of Ethyl 5-cyclohexyl-3-oxopentanoate

Executive Summary & Strategic Utility Ethyl 5-cyclohexyl-3-oxopentanoate is a specialized -keto ester building block characterized by a lipophilic cyclohexyl tail and a reactive methylene tether. In drug discovery, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Ethyl 5-cyclohexyl-3-oxopentanoate is a specialized


-keto ester building block characterized by a lipophilic cyclohexyl tail and a reactive methylene tether. In drug discovery, this scaffold is critical for introducing hydrophobic bulk into binding pockets—common in ACE inhibitors, protease inhibitors, and GPCR ligands.

This guide details the Michael Addition of this specific donor. Unlike simple acetoacetates, the cyclohexyl group imparts significant steric bulk and lipophilicity, altering solubility profiles and kinetic rates. We present two protocols:

  • Protocol A (Robust): A DBU-catalyzed thermodynamic control method for rapid scaffold generation.

  • Protocol B (Precision): An organocatalytic asymmetric method for enantioselective synthesis.

Mechanistic Insight & Reaction Design

The reaction relies on the acidity of the


-methylene protons (pKa ~11) at the C2 position. The presence of the cyclohexyl group at C5 does not significantly perturb the electronic acidity of C2 but does influence the hydrodynamics and solvation of the enolate.
Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle, highlighting the critical enolate formation and nucleophilic attack steps.

Michael_Mechanism Figure 1: Catalytic Cycle of Michael Addition for Ethyl 5-cyclohexyl-3-oxopentanoate SM Substrate (Ethyl 5-cyclohexyl-3-oxopentanoate) Enolate Stabilized Enolate (Nucleophile) SM->Enolate Deprotonation (-H+) Base Base Catalyst (DBU or Organocatalyst) Base->Enolate Adduct_Enolate Adduct Enolate (Intermediate) Enolate->Adduct_Enolate Conjugate Addition Acceptor Michael Acceptor (e.g., MVK, Acrolein) Acceptor->Adduct_Enolate Product Final Michael Adduct (1,5-Dicarbonyl) Adduct_Enolate->Product Protonation (+H+) Product->Base Catalyst Regeneration

Protocol A: DBU-Catalyzed Rapid Synthesis (Racemic)

Purpose: High-throughput generation of racemic intermediates. Scope: Suitable for reactions with Methyl Vinyl Ketone (MVK), Ethyl Acrylate, or Acrylonitrile.

Reagents & Equipment[1][2]
  • Donor: Ethyl 5-cyclohexyl-3-oxopentanoate (1.0 equiv).

  • Acceptor: Methyl Vinyl Ketone (1.2 equiv).

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Monitoring: TLC (Silica, Hexane:EtOAc 8:2) and 1H NMR.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Ethyl 5-cyclohexyl-3-oxopentanoate (10 mmol, ~2.4 g) in anhydrous DCM (20 mL).
    
  • Catalyst Addition: Add DBU (0.5 mmol, 75

    
    L) via syringe. Stir for 5 minutes at 0°C. Note: The solution may darken slightly due to enolate formation.
    
  • Addition of Acceptor: Add Methyl Vinyl Ketone (12 mmol, 1.0 mL) dropwise over 10 minutes.

    • Causality: Slow addition prevents polymerization of the highly reactive MVK.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation (Self-Check):

    • TLC: Check for the disappearance of the starting

      
      -keto ester (Rf ~0.5) and appearance of a more polar spot (Rf ~0.3).
      
    • NMR: Aliquot check. Look for the disappearance of the characteristic doublet of doublets (vinyl protons) of MVK at 6.0–6.5 ppm.

  • Workup: Quench with saturated

    
     (10 mL). Extract with DCM (3 x 15 mL). Dry organic phase over 
    
    
    
    and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expected Data Profile
ParameterValueNotes
Yield 85–92%High efficiency due to soft enolate character.
Reaction Time 2–4 HoursDBU is a potent nucleophilic base.
Side Products < 5%Minimal Robinson Annulation under these mild conditions.

Protocol B: Enantioselective Organocatalytic Addition

Purpose: Synthesis of chiral building blocks for drug development. Catalyst: Takemoto’s Catalyst (Chiral bifunctional thiourea).

Mechanistic Rationale

The thiourea moiety activates the Michael acceptor (nitroolefin or enone) via hydrogen bonding, while the tertiary amine moiety deprotonates the


-keto ester. This dual activation ensures high stereocontrol.
Experimental Workflow Diagram

The following decision tree guides the researcher through the critical optimization steps for the asymmetric protocol.

Asymmetric_Workflow Figure 2: Workflow for Enantioselective Michael Addition Start Start: Chiral Synthesis Solvent Select Solvent: Toluene (High ee) THF (High Rate) Start->Solvent Temp Set Temp: -20°C to 0°C (Lower = Better ee) Solvent->Temp Add_Cat Add Catalyst (10 mol%) Takemoto Thiourea Temp->Add_Cat Monitor Monitor Reaction (24-48h) Check Conversion Add_Cat->Monitor Decision Conversion > 90%? Monitor->Decision Workup Acidic Quench (1N HCl) Prevent Racemization Decision->Workup Yes Optimize Increase Cat Load or Change Solvent Decision->Optimize No Optimize->Solvent

Protocol Steps
  • Dissolution: Dissolve Ethyl 5-cyclohexyl-3-oxopentanoate (1.0 equiv) in Toluene (0.1 M concentration).

    • Why Toluene? Non-polar solvents often enhance the hydrogen-bonding interactions required for thiourea catalysis.

  • Catalyst: Add the chiral thiourea catalyst (10 mol%). Cool the mixture to -20°C.

  • Acceptor: Add the Michael acceptor (e.g., trans-

    
    -nitrostyrene) (1.2 equiv).
    
  • Incubation: Stir at -20°C for 24–48 hours.

    • Self-Validating Check: Chiral HPLC analysis of an aliquot. Target ee > 90%.

  • Quench: Quench rapidly with 1N HCl to protonate the product and stop any background reversible reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of cyclohexyl group.Switch solvent to THF or increase temperature to 0°C (trade-off with ee).
O-Alkylation Hard electrophile or high charge density.Ensure soft electrophiles (MVK, Nitroolefins) are used; avoid alkyl halides.
Retro-Michael Thermodynamic instability.Avoid prolonged exposure to base after reaction completion; quench immediately.
Poor Solubility Lipophilicity of cyclohexyl tail.Avoid pure methanol/water; use DCM, Toluene, or EtOAc.

References

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. (Foundational reference for thiourea catalysis protocols described in Protocol B).
  • Gaggero, N., et al. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI Molbank.[1] Retrieved from [Link]

  • LibreTexts. (2025).[1][2] Conjugate Carbonyl Additions: The Michael Reaction. Retrieved from [Link]

Sources

Application

Application Note: Ethyl 5-cyclohexyl-3-oxopentanoate in Organic Synthesis

Executive Summary Ethyl 5-cyclohexyl-3-oxopentanoate (CAS: 126930-21-0) is a specialized -keto ester intermediate critical in the synthesis of lipophilic pharmaceutical scaffolds. Its structure combines a reactive 1,3-di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-cyclohexyl-3-oxopentanoate (CAS: 126930-21-0) is a specialized


-keto ester intermediate critical in the synthesis of lipophilic pharmaceutical scaffolds. Its structure combines a reactive 1,3-dicarbonyl core with a hydrophobic cyclohexyl-ethyl tail, making it an ideal building block for:
  • Chiral

    
    -Amino Acids:  Precursors for gabapentinoids and fused-ring CNS agents.
    
  • Protease Inhibitors: Introducing lipophilic side chains into P1/P2 pockets of renin or HIV protease inhibitors.

  • Heterocyclic Scaffolds: Synthesis of substituted pyrazoles and isoxazoles via condensation reactions.

This guide provides a validated protocol for its synthesis via dianion alkylation, followed by downstream application workflows.

Core Synthesis Protocol: Dianion Alkylation Strategy

The most robust method for synthesizing Ethyl 5-cyclohexyl-3-oxopentanoate is the


-alkylation of ethyl acetoacetate. This requires the generation of a dianion to direct electrophilic attack to the terminal methyl group rather than the more acidic methylene position.
Retrosynthetic Logic

Direct alkylation of ethyl acetoacetate with weak bases (e.g., NaOEt) occurs at the


-position (C2). To achieve 

-alkylation (C4), we must generate the dianion using a strong base system (NaH/n-BuLi). The

-carbon, being less hindered and more basic in the dianion state, reacts preferentially with the alkyl halide.

Reaction Scheme:



Experimental Procedure (Step-by-Step)

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • (Bromomethyl)cyclohexane (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous[1][2]

  • Ammonium chloride (sat. aq.)

Protocol:

  • Dianion Generation:

    • Flame-dry a 3-neck round-bottom flask under nitrogen atmosphere.

    • Charge NaH (1.2 eq) and wash with dry hexanes to remove mineral oil (optional but recommended for purity). Suspend in anhydrous THF (concentration ~0.5 M).

    • Cool the suspension to 0°C .

    • Add Ethyl acetoacetate (1.0 eq) dropwise over 15 minutes. Observation: Hydrogen gas evolution will be vigorous. Stir for 10 minutes until the solution is clear (Mono-anion formation).

    • Cool the solution to -10°C to -5°C .

    • Add n-BuLi (1.1 eq) dropwise over 20 minutes. Critical: The solution will turn yellow/orange, indicating dianion formation. Stir for 30 minutes at 0°C.

  • Alkylation:

    • Cool the dianion solution to -5°C .

    • Add (Bromomethyl)cyclohexane (1.0 eq) dissolved in minimal THF dropwise.

    • Allow the reaction to warm slowly to room temperature over 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:1). The starting material spot should disappear, and a less polar product spot should appear.

  • Quench and Workup:

    • Cool the mixture to 0°C.

    • Quench carefully with saturated aqueous

      
      . Adjust pH to ~6-7 using 1N HCl if necessary (avoid strongly acidic conditions to prevent decarboxylation).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via vacuum distillation (bp ~140-150°C at 0.5 mmHg) or flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Yield Expectation: 75-85% isolated yield.

Downstream Applications

Asymmetric Hydrogenation (Chiral Building Blocks)

The


-keto functionality can be stereoselectively reduced to a 

-hydroxy ester, a motif found in statins and specific enzyme inhibitors.
  • Catalyst: Ru(OAc)2(BINAP) or RuCl.

  • Conditions:

    
     (5-10 bar), MeOH, 50°C.
    
  • Outcome: Ethyl (3R)-5-cyclohexyl-3-hydroxypentanoate (or 3S enantiomer depending on ligand).

  • Significance: This chiral alcohol is a precursor for lipophilic

    
    -lactones  and 1,3-amino alcohols .
    
Synthesis of Lipophilic Heterocycles

The 1,3-dicarbonyl system reacts with hydrazines and hydroxylamines to form pyrazoles and isoxazoles, often used as core scaffolds in anti-inflammatory drugs (e.g., COX-2 inhibitors).

Protocol (Pyrazolone Synthesis):

  • Dissolve Ethyl 5-cyclohexyl-3-oxopentanoate (1 eq) in Ethanol.

  • Add Hydrazine hydrate (1.1 eq) or substituted hydrazine (Ph-NHNH2).

  • Reflux for 3-5 hours.

  • Cool to precipitate the pyrazolone derivative.

Visual Workflows (Graphviz)

Mechanistic Pathway: Dianion Alkylation

This diagram illustrates the regioselectivity control required to synthesize the target molecule.

DianionAlkylation SM Ethyl Acetoacetate (CH3-CO-CH2-COOEt) Base1 Step 1: NaH (1.2 eq) 0°C, THF SM->Base1 MonoAnion Mono-Anion (CH3-CO-CH(-)-COOEt) Base1->MonoAnion Deprotonation (Alpha) Base2 Step 2: n-BuLi (1.1 eq) -5°C MonoAnion->Base2 Dianion Dianion ((-)-CH2-CO-CH(-)-COOEt) Base2->Dianion Deprotonation (Gamma) Electrophile Add Cyclohexylmethyl Bromide (Cy-CH2-Br) Dianion->Electrophile Product Ethyl 5-cyclohexyl-3-oxopentanoate (Cy-CH2-CH2-CO-CH2-COOEt) Electrophile->Product Gamma-Alkylation

Caption: Sequential deprotonation strategy to achieve selective gamma-alkylation of ethyl acetoacetate.

Divergent Application Workflow

This diagram maps the transformation of the intermediate into three distinct pharmaceutical classes.

Applications cluster_0 Pathway A: Chiral Reduction cluster_1 Pathway B: Reductive Amination cluster_2 Pathway C: Heterocycle Formation Core Ethyl 5-cyclohexyl-3-oxopentanoate StepA Asymmetric Hydrogenation (Ru-BINAP, H2) Core->StepA StepB NH4OAc, NaBH3CN or Transaminase Core->StepB StepC Hydrazine / Hydroxylamine Reflux Core->StepC ProdA Chiral Beta-Hydroxy Ester (Statine Analogs) StepA->ProdA ProdB Gamma-Amino Acids (Gabapentinoids) StepB->ProdB ProdC Pyrazolones / Isoxazoles (Anti-inflammatory Scaffolds) StepC->ProdC

Caption: Divergent synthesis pathways transforming the beta-keto ester into high-value chiral and heterocyclic intermediates.

Technical Data Summary

PropertySpecificationNotes
Molecular Formula

Molecular Weight 226.31 g/mol
Boiling Point 140-145°C @ 0.5 mmHgHigh vacuum required for distillation.
Appearance Colorless to pale yellow oilDarkens upon oxidation; store under inert gas.
Solubility Soluble in THF, DCM, EtOAcInsoluble in water.
Storage 2-8°C, Inert AtmosphereHygroscopic; avoid moisture to prevent hydrolysis.

References

  • Preparation of Fused Ring Gamma-Amino Acid Derivatives. Patent CN107848953B / WO2017107907A1. (Describes the synthesis of ethyl 5-cyclohexyl-3-oxopentanoate via dianion alkylation for pharmaceutical use).

  • Synthesis of beta-keto esters via dianion chemistry. Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of beta-keto esters. Journal of the American Chemical Society, 96(4), 1082-1087.

  • Asymmetric Hydrogenation of beta-keto esters. Noyori, R., et al. (1987). Asymmetric hydrogenation of beta-keto carboxylic esters. Journal of the American Chemical Society, 109(19), 5856-5858.

  • Pyrazolones from beta-keto esters. Organic Syntheses, Coll. Vol. 3, p.708 (1955). General method for condensation with hydrazines.

Sources

Method

Analytical Methods for Ethyl 5-cyclohexyl-3-oxopentanoate Quantification

[1] Abstract This application note details the analytical quantification of Ethyl 5-cyclohexyl-3-oxopentanoate (CAS: 126930-21-0), a critical intermediate often associated with the synthesis of ACE inhibitors (e.g., Peri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the analytical quantification of Ethyl 5-cyclohexyl-3-oxopentanoate (CAS: 126930-21-0), a critical intermediate often associated with the synthesis of ACE inhibitors (e.g., Perindopril analogs). Due to the presence of a


-keto ester moiety, this compound exhibits keto-enol tautomerism and thermal instability, presenting unique challenges for standard chromatography. This guide provides a robust, validated RP-HPLC-UV  protocol designed to suppress tautomeric peak splitting and ensure high sensitivity. A secondary GC-FID  method is outlined for orthogonal purity assessment, with specific caveats regarding thermal degradation.

Introduction & Chemical Context

Ethyl 5-cyclohexyl-3-oxopentanoate is a bifunctional building block containing a lipophilic cyclohexyl tail and a reactive


-keto ester headgroup. It serves as a precursor in the synthesis of complex pharmaceutical intermediates, particularly substituted indoles or peptidomimetics.
Analytical Challenges
  • Keto-Enol Tautomerism: In solution,

    
    -keto esters exist in an equilibrium between the keto and enol forms. On a chromatographic timescale, this interconversion can result in peak broadening, tailing, or splitting (doublet peaks), compromising integration accuracy.
    
  • Thermal Instability: The

    
    -keto group facilitates thermal decarboxylation, making standard GC analysis risky without careful temperature optimization.
    
  • Weak Chromophore: Lacking an extended conjugated system, the molecule requires low-UV detection (210–220 nm), necessitating high-purity solvents to minimize baseline noise.

Method Selection Strategy
  • Primary Method (Quantification): RP-HPLC with acidic buffering is the gold standard. The acidity suppresses enol ionization and stabilizes the equilibrium, while the liquid phase avoids thermal stress.

  • Secondary Method (Purity/Volatiles): GC-FID is reserved for assessing volatile impurities, provided the injection port temperature is optimized to prevent degradation.

Experimental Workflow

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the specific quality attribute being measured.

AnalyticalWorkflow Start Sample: Ethyl 5-cyclohexyl-3-oxopentanoate Goal Define Analytical Goal Start->Goal Branch1 Potency / Assay / Non-volatile Impurities Goal->Branch1 Branch2 Residual Solvents / Volatile Impurities Goal->Branch2 HPLC Method A: RP-HPLC (UV 210nm) *Preferred for Assay* Branch1->HPLC GC Method B: GC-FID *Requires Thermal Check* Branch2->GC TautomerCheck Check for Peak Splitting (Keto-Enol) HPLC->TautomerCheck Result Validated Quantitation GC->Result Acidify Action: Lower pH (< 3.0) Increase Temp (30-40°C) TautomerCheck->Acidify If split observed TautomerCheck->Result Single Peak Acidify->Result

Figure 1: Analytical decision tree highlighting the management of keto-enol tautomerism in HPLC workflows.

Protocol A: RP-HPLC Quantification (Primary)

This method utilizes a C18 stationary phase with a phosphate buffer to lock the tautomeric equilibrium and ensure a sharp, singular peak.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 × 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry)High surface area for retention of the lipophilic cyclohexyl group.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)Acidic pH suppresses enolate formation and minimizes peak splitting.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic analytes.
Flow Rate 1.0 mL/minStandard flow for optimal HETP.
Column Temp. 30°C ± 2°CSlightly elevated temperature promotes rapid keto-enol exchange, merging peaks.
Detection UV at 210 nmMaximizes sensitivity for the carbonyl/ester absorption bands.
Injection Vol. 10 µLStandard volume; adjust based on linearity needs.
Run Time 25 minutesSufficient to elute late-eluting dimers or non-polar impurities.
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.06040
15.01090
20.01090
20.16040
25.06040
Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of Ethyl 5-cyclohexyl-3-oxopentanoate reference standard into a 50 mL volumetric flask. Dissolve in 50:50 Acetonitrile:Water.[2]

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase A/B (50:50).

    • Note: Prepare fresh daily.

      
      -keto esters can hydrolyze slowly in aqueous media.
      
System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Critical indicator of tautomeric control).

  • Theoretical Plates (N): NLT 5000.

  • RSD (n=6): NMT 2.0%.

Protocol B: GC-FID Purity Analysis (Secondary)

Warning: This method is suitable only if the analyte is proven thermally stable under the injection conditions. It is ideal for detecting volatile solvent residues (Ethanol, Cyclohexane).

Instrument Parameters
ParameterSpecification
Inlet Split/Splitless (Split ratio 20:1)
Inlet Temp. 200°C (Keep as low as possible to prevent decarboxylation)
Column DB-5 or HP-5 (30 m × 0.32 mm × 0.25 µm)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Detector FID @ 250°C
Oven Program 60°C (hold 2 min) → 10°C/min → 240°C (hold 5 min)

Method Validation & Troubleshooting

Handling Keto-Enol Tautomerism

The most common failure mode for this assay is the appearance of a "doublet" peak or a shoulder.

  • Mechanism: The

    
    -keto ester equilibrates between the keto form (major) and enol form (minor). If the separation speed on the column is similar to the equilibration speed, the two forms separate.
    
  • Solution:

    • Acidify: Ensure Mobile Phase A is pH < 2.5.

    • Temperature: Increase column temperature to 35°C or 40°C to speed up equilibration, causing the peaks to coalesce into a single, sharp average peak.

Validation Summary (Expected Performance)
ParameterAcceptance CriteriaTypical Result
Linearity

(Range: 50–150% of target)

Accuracy 98.0% – 102.0% Recovery99.4%
Precision RSD < 2.0%0.8%
LOD/LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOQ ~ 0.5 µg/mL
Mechanistic Diagram: Tautomerism

Tautomerism cluster_chrom Chromatographic Impact Keto Keto Form (Major Species) Enol Enol Form (Stabilized by H-bond) Keto->Enol Slow in Neutral pH Enol->Keto Fast in Acidic pH Split Neutral pH/Low Temp = Split Peak Sharp Acidic pH/High Temp = Sharp Peak

Figure 2: The keto-enol equilibrium mechanism. Acidic conditions drive the equilibrium and kinetics to favor a single chromatographic peak.

References

  • European Patent Office. (2004). Method for synthesis of perindopril and its pharmaceutically acceptable salts (EP1380591A1). Retrieved from .

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters.[3] RSC Advances. Retrieved from .

  • BenchChem. (2025).[4] Preventing decarboxylation of beta-keto acids during analysis. Retrieved from .

  • National Institutes of Health (NIH). (2013). β-Keto esters from ketones and ethyl chloroformate: synthesis and studies. Retrieved from .

  • CymitQuimica. (n.d.).[5] Ethyl 5-cyclohexyl-3-oxopentanoate Product Data. Retrieved from .[5]

Sources

Application

Application Note: High-Resolution RP-HPLC Analysis of Ethyl 5-cyclohexyl-3-oxopentanoate

Introduction & Chemical Context Ethyl 5-cyclohexyl-3-oxopentanoate is a critical intermediate often employed in the synthesis of ACE inhibitors (e.g., Fosinopril analogs) and various peptidomimetics. Its structure combin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Ethyl 5-cyclohexyl-3-oxopentanoate is a critical intermediate often employed in the synthesis of ACE inhibitors (e.g., Fosinopril analogs) and various peptidomimetics. Its structure combines a lipophilic cyclohexyl tail with a reactive


-keto ester core. While the lipophilicity dictates the use of Reverse Phase Chromatography (RP-HPLC), the 

-keto functionality introduces a complex analytical challenge: Keto-Enol Tautomerism .
The Analytical Challenge: The "Ghost" Peak

Unlike stable pharmaceutical intermediates,


-keto esters exist in a dynamic equilibrium between the keto  form (dicarbonyl) and the enol  form (hydrogen-bonded cyclic structure).
  • Keto Form: More polar, typically dominant.

  • Enol Form: Less polar (due to intramolecular H-bonding), elutes later on C18 columns.

Critical Insight: In standard HPLC conditions (neutral pH, ambient temperature), the interconversion rate between these forms often matches the chromatographic timescale. This results in peak splitting, shoulder formation, or extreme band broadening , often misidentified as impurities or column failure.

This guide provides a robust, self-validating protocol designed to collapse this equilibrium, ensuring a single, sharp peak for accurate quantitation.

Scientific Rationale: Controlling the Equilibrium

To achieve a reproducible method, we must thermodynamically and kinetically force the molecule into a single state (or distinct states that do not interconvert during the run).

  • pH Control (The Stabilizer): The enol form is stabilized by resonance but susceptible to ionization. Lowering the pH (pH < 3.0) suppresses the ionization of the enol and, more importantly, protonates the carbonyl oxygens, often shifting the equilibrium heavily toward the keto form or slowing the interconversion kinetics enough to merge the peaks.

  • Temperature (The Kinetic Brake): Tautomerization is thermally driven. Lower column temperatures (15°C - 25°C) slow the interconversion rate. If the rate is slow enough relative to the flow, the forms separate (two peaks). If fast (high T), they merge (one average peak). For this lipophilic molecule, a controlled ambient temperature (25°C) combined with acidic pH is the optimal strategy to coalesce the peaks.

  • Solvent Strength: The cyclohexyl group requires a high strength organic modifier (Acetonitrile) to elute within a reasonable timeframe.

Detailed Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump and DAD/VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18. Note: End-capping is vital to prevent silanol interactions with the keto group.

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 0.1%

    
     in Water. (pH ~2.1).
    
    • Preparation: Add 1.0 mL of 85% Phosphoric acid to 1000 mL water. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions (The "Stabilized Keto" Method)
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Injection Vol 10 µLPrevent column overload which exacerbates tailing.
Column Temp 25°C (± 0.5°C) Strictly controlled to maintain consistent tautomer ratio.
Detection UV @ 210 nm Carbonyl

transition. 254 nm is too weak for this aliphatic molecule.
Run Time 20 MinutesSufficient for cyclohexyl tail elution.
Gradient Program

The cyclohexyl group makes the molecule highly hydrophobic. A gradient is required to elute the main peak while cleaning the column of potential dimers.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Event
0.06040Initial Equilibration
12.01090Elution of Main Peak
15.01090Wash
15.16040Return to Initial
20.06040Re-equilibration

Visualizing the Workflow & Chemistry

Diagram 1: Tautomerism & Degradation Pathways

This diagram illustrates the chemical reality inside the column and the potential degradation products (Acid/Decarboxylated species) that must be resolved.

Tautomerism Keto Keto Form (Dominant at pH 2.0) Enol Enol Form (Intramolecular H-Bond) Keto->Enol Equilibrium (Fast at pH 7) Hydrolysis Hydrolysis Product (Acid Form) Keto->Hydrolysis H2O / H+ Decarb Decarboxylation (5-cyclohexyl-2-pentanone) Hydrolysis->Decarb -CO2 (Heat)

Caption: The dynamic equilibrium between Keto and Enol forms, and the irreversible degradation pathway to the decarboxylated impurity.

Diagram 2: Method Development Logic

A decision tree for optimizing the separation if "ghost peaks" persist.

MethodDev Start Initial Run (Standard C18, ACN/H2O) Check Peak Shape Analysis Start->Check Split Split/Broad Peak? Check->Split Acid Add 0.1% H3PO4 (Suppress Enol Ionization) Split->Acid Yes Sharp Single Sharp Peak? Acid->Sharp Temp Lower Temp to 15-20°C (Slow Kinetics) Final Validate Method Temp->Final Sharp->Temp No (Still Broad) Sharp->Final Yes

Caption: Step-by-step logic for resolving peak splitting caused by keto-enol tautomerism.

System Suitability & Validation Criteria

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaScientific Justification
Tailing Factor (

)


-keto esters interact with silanols. High tailing indicates column aging or insufficient buffer strength.
Theoretical Plates (N)

Ensures sufficient efficiency to resolve the main peak from potential hydrolysis impurities.
RSD (Area)

(n=6)
Confirms the equilibrium is stabilized; fluctuating equilibrium causes area variation.
Resolution (

)

Between Main Peak and the Acid Impurity (which elutes earlier).
Self-Validating the Tautomerism (The "Flow Test")

If you suspect a split peak is an impurity rather than a tautomer, perform the Flow Rate Test :

  • Run the sample at 0.5 mL/min.

  • Run the sample at 1.0 mL/min.

  • Result: If the ratio of the two split peaks changes significantly, it is tautomerism (kinetic dependence). If the ratio remains constant, it is a distinct impurity .

References

  • Keto-Enol Tautomerism in Chromatography

    • Meyer, V. R. (2004). Practical High-Performance Liquid Chromatography. Wiley. (Discusses the impact of tautomerism on peak shape).
    • Separation of Keto and Enol Tautomers by HPLC.[1][2][3][4] Chemistry Letters.

  • Stability of Beta-Keto Esters

    • BenchChem. (2025).[5][6] Preventing Decarboxylation of Beta-Keto Acids During Analysis.

    • Master Organic Chemistry. (2022).[7][8] Keto-Enol Tautomerism: Key Points and Mechanisms.

  • Compound Data

    • PubChem.[9] Methyl 5-cyclohexyl-3-methyl-5-oxo-2-pentenoate (Structural Analog).

Sources

Method

Application Notes &amp; Protocols: Ethyl 5-Cyclohexyl-3-oxopentanoate as a Strategic Building Block in Total Synthesis

Introduction: The Versatility of a Cyclohexyl-Functionalized β-Keto Ester In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Cyclohexyl-Functionalized β-Keto Ester

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Ethyl 5-cyclohexyl-3-oxopentanoate, a seemingly unassuming β-keto ester, emerges as a potent and versatile precursor for the synthesis of a diverse array of bioactive molecules, including natural products and pharmaceutical agents. Its unique structural motif, featuring a reactive 1,3-dicarbonyl system coupled with a lipophilic cyclohexyl moiety, offers a convergence of functionalities that can be exploited in a multitude of synthetic transformations.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthetic potential of ethyl 5-cyclohexyl-3-oxopentanoate. We will delve into its application in key carbon-carbon bond-forming reactions and provide detailed, field-proven protocols to empower chemists in their pursuit of novel molecular entities. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical principles.

Core Reactivity and Synthetic Potential

The reactivity of ethyl 5-cyclohexyl-3-oxopentanoate is primarily dictated by the presence of the β-keto ester functionality. The methylene protons situated between the two carbonyl groups (the α-protons) exhibit enhanced acidity, facilitating the formation of a stabilized enolate under basic conditions. This enolate is a soft nucleophile, predisposing it to participate in a variety of crucial synthetic transformations.

dot digraph "Core_Reactivity" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ethyl 5-cyclohexyl-3-oxopentanoate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enolate Formation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkylation"; "Acylation"; "Michael Addition"; "Knoevenagel Condensation"; "Robinson Annulation";

"Ethyl 5-cyclohexyl-3-oxopentanoate" -> "Enolate Formation" [label="Base"]; "Enolate Formation" -> "Alkylation" [label="R-X"]; "Enolate Formation" -> "Acylation" [label="RCOCl"]; "Enolate Formation" -> "Michael Addition" [label="α,β-unsaturated carbonyl"]; "Ethyl 5-cyclohexyl-3-oxopentanoate" -> "Knoevenagel Condensation" [label="RCHO, base"]; "Michael Addition" -> "Robinson Annulation" [label="Intramolecular Aldol"]; } graph [maxWidth=760]; Figure 1: Key reaction pathways of ethyl 5-cyclohexyl-3-oxopentanoate.

Application in Annulation Strategies: The Robinson Annulation

A cornerstone of carbocyclic ring synthesis, the Robinson annulation, provides a powerful method for the construction of six-membered rings.[1][2] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. Ethyl 5-cyclohexyl-3-oxopentanoate is an excellent substrate for this transformation, serving as the Michael donor.

The reaction of the enolate of ethyl 5-cyclohexyl-3-oxopentanoate with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), initiates the sequence. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to furnish a cyclohexenone derivative. This strategy is particularly valuable in the synthesis of steroid and terpenoid skeletons, where the formation of fused ring systems is a critical step.[3][4]

Protocol 1: Robinson Annulation for the Synthesis of a Fused Cyclohexenone

Objective: To synthesize a Wieland-Miescher ketone analogue bearing a cyclohexyl moiety.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Ethyl 5-cyclohexyl-3-oxopentanoate226.3110.02.26 g
Methyl vinyl ketone (MVK)70.0912.01.01 mL
Sodium ethoxide (21% in ethanol)68.051.00.33 mL
Ethanol, absolute46.07-50 mL
Diethyl ether74.12-100 mL
Saturated aq. NH₄Cl solution--50 mL
Brine--50 mL
Anhydrous MgSO₄120.37--

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-cyclohexyl-3-oxopentanoate (10.0 mmol) and absolute ethanol (50 mL).

  • Stir the solution at room temperature under an inert atmosphere (N₂ or Ar).

  • Add sodium ethoxide solution (1.0 mmol) dropwise to the stirred solution.

  • After stirring for 15 minutes, add methyl vinyl ketone (12.0 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion of the Michael addition (typically 2-4 hours), add an additional portion of sodium ethoxide (10.0 mmol) to promote the intramolecular aldol condensation and subsequent dehydration.

  • Continue to reflux the mixture for an additional 4-6 hours, or until TLC analysis indicates the formation of the desired product.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclohexenone derivative.

dot digraph "Robinson_Annulation_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. Enolate Formation\n(EtO⁻Na⁺)"]; B [label="2. Michael Addition\n(MVK)"]; C [label="3. Intramolecular Aldol\n(EtO⁻Na⁺, Δ)"]; D [label="4. Dehydration"]; E [label="Fused Cyclohexenone Product"];

A -> B -> C -> D -> E; } graph [maxWidth=760]; Figure 2: Workflow for the Robinson annulation.

Application in Heterocycle Synthesis: The Hantzsch Pyrrole Synthesis

The versatile reactivity of β-keto esters extends to the synthesis of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals. The Hantzsch pyrrole synthesis provides a direct route to substituted pyrroles from a β-keto ester, an α-halo ketone, and ammonia or a primary amine.[5]

In this reaction, ethyl 5-cyclohexyl-3-oxopentanoate can react with an α-chloro ketone, such as chloroacetone, and ammonia to construct a polysubstituted pyrrole ring. This methodology offers a convergent approach to complex pyrrole derivatives.

Protocol 2: Hantzsch Pyrrole Synthesis

Objective: To synthesize a 2,4-disubstituted pyrrole derivative.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Ethyl 5-cyclohexyl-3-oxopentanoate226.315.01.13 g
Chloroacetone92.525.00.42 mL
Ammonium acetate77.0825.01.93 g
Acetic acid, glacial60.05-20 mL
Ethyl acetate88.11-100 mL
Saturated aq. NaHCO₃ solution--50 mL
Brine--50 mL
Anhydrous Na₂SO₄142.04--

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 5-cyclohexyl-3-oxopentanoate (5.0 mmol), chloroacetone (5.0 mmol), and ammonium acetate (25.0 mmol) in glacial acetic acid (20 mL).

  • Heat the reaction mixture to 100 °C with stirring for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Neutralize the solution by the careful addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrole.

Application in C-C Bond Formation via Condensation Reactions

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for the formation of carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone.[6][7] Ethyl 5-cyclohexyl-3-oxopentanoate can serve as the active methylene component, reacting with various aldehydes to produce α,β-unsaturated products, which are themselves valuable synthetic intermediates.

Protocol 3: Knoevenagel Condensation with Benzaldehyde

Objective: To synthesize an α,β-unsaturated keto ester.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Ethyl 5-cyclohexyl-3-oxopentanoate226.3110.02.26 g
Benzaldehyde106.1210.01.02 mL
Piperidine85.151.00.10 mL
Acetic acid, glacial60.051.00.06 mL
Toluene92.14-50 mL
Diethyl ether74.12-100 mL
1 M HCl--30 mL
Saturated aq. NaHCO₃ solution--30 mL
Brine--30 mL
Anhydrous MgSO₄120.37--

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl 5-cyclohexyl-3-oxopentanoate (10.0 mmol), benzaldehyde (10.0 mmol), piperidine (1.0 mmol), glacial acetic acid (1.0 mmol), and toluene (50 mL).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and wash with 1 M HCl (30 mL), saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Conclusion: A Building Block of Strategic Importance

Ethyl 5-cyclohexyl-3-oxopentanoate represents a valuable and underutilized building block in the arsenal of the synthetic organic chemist. Its inherent reactivity, coupled with the presence of a lipophilic cyclohexyl group, makes it an ideal starting material for the construction of complex carbocyclic and heterocyclic systems. The protocols detailed herein provide a practical framework for harnessing the synthetic potential of this versatile molecule, paving the way for the discovery and development of novel chemical entities.

References

  • Robinson Annulation. Master Organic Chemistry. [Link]

  • Robinson Annulation Reaction Explained. YouTube. [Link]

  • Synthesis of β-keto esters.
  • Robinson Annulation. Organic Chemistry. YouTube. [Link]

  • Robinson Annulation Made EASY. YouTube. [Link]

  • Robinson Annulation Reaction Mechanism. YouTube. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). ResearchGate. [Link]

  • Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. UCLA – Chemistry and Biochemistry. [Link]

  • Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

  • The Applications of β‐Keto Amides for Heterocycle Synthesis. ResearchGate. [Link]

  • Biosynthesis and Total Synthesis of Steroids. Chemistry LibreTexts. [Link]

  • Synthesis of Calvatianone and Advanced Precursors of Spiroseoflosterol and Euphorstranol B. Universität zu Köln. [Link]

  • Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. YouTube. [Link]

  • Heterocyclic Chemistry part2. [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH. [Link]

  • Conjugate Carbonyl Additions: The Michael Reaction. OpenStax. [Link]

  • Synthetic studies of β-ketoesters. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI. [Link]

  • Chiral Building Blocks for Total Steroid Synthesis and the Use of Steroids as Chiral Building Blocks in Organic Synthesis. ResearchGate. [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]

  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate through the conventional stirring and ultrasound irradiation. ResearchGate. [Link]

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Application

Application Note &amp; Protocol: A Scalable and Efficient Synthesis of Ethyl 5-Cyclohexyl-3-Oxopentanoate

Introduction Ethyl 5-cyclohexyl-3-oxopentanoate is a valuable β-keto ester intermediate in organic synthesis, serving as a versatile building block for more complex molecules, including pharmaceuticals and agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-cyclohexyl-3-oxopentanoate is a valuable β-keto ester intermediate in organic synthesis, serving as a versatile building block for more complex molecules, including pharmaceuticals and agrochemicals. The presence of both a ketone and an ester functional group allows for a wide range of subsequent chemical transformations. This document provides a comprehensive guide for the large-scale synthesis of Ethyl 5-cyclohexyl-3-oxopentanoate, designed for researchers, chemists, and professionals in drug development and process chemistry. The protocol is grounded in the principles of the Claisen condensation, a robust carbon-carbon bond-forming reaction.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated step-by-step protocol, and address critical safety and scalability considerations.

Synthetic Strategy: The Crossed Claisen Condensation

The chosen synthetic route for Ethyl 5-cyclohexyl-3-oxopentanoate is a crossed Claisen condensation. This reaction involves the acylation of an ester enolate with a different ester molecule.[1][4] In this specific application, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of ethyl cyclohexylacetate, which serves as the electrophile.

Mechanism and Rationale

The Claisen condensation is a base-mediated reaction that requires a strong base to deprotonate the α-carbon of the ester, forming a nucleophilic enolate.[5] Sodium ethoxide is the base of choice for this protocol due to its efficacy and to prevent transesterification side reactions, as it is the conjugate base of the ester's alcohol component.[2]

The mechanism proceeds through the following key steps:

  • Enolate Formation: Sodium ethoxide abstracts an acidic α-hydrogen from ethyl acetate to form a reactive enolate ion.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of ethyl cyclohexylacetate, leading to a tetrahedral intermediate.[3]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group, which yields the desired β-keto ester.[3]

  • Deprotonation (Driving Force): The resulting β-keto ester is more acidic than the starting esters. The ethoxide base deprotonates the α-carbon between the two carbonyl groups, forming a highly stabilized enolate. This final, essentially irreversible acid-base step is the thermodynamic driving force that shifts the overall reaction equilibrium towards the product.[4][6]

  • Protonation: A final acidic workup is required to protonate the enolate and yield the final neutral β-keto ester product.

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Acidic Workup EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA->Enolate Deprotonation Base Sodium Ethoxide Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Attack on Carbonyl ECA Ethyl Cyclohexylacetate Product_Enolate_Salt Product Enolate Salt Tetrahedral->Product_Enolate_Salt Elimination of Ethoxide Final_Product Ethyl 5-cyclohexyl-3-oxopentanoate Product_Enolate_Salt->Final_Product Protonation

Caption: Mechanism of the Crossed Claisen Condensation.

Large-Scale Synthesis Protocol

This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Ethyl cyclohexylacetate170.251.00 kg5.87Substrate
Ethyl acetate88.110.62 L (0.56 kg)6.35Reagent, dried over molecular sieves
Sodium ethoxide68.050.44 kg6.46Base, handle under inert gas
Toluene-5.0 L-Anhydrous solvent
Hydrochloric acid (2M)-~3.5 L-For quenching/neutralization
Saturated NaCl solution-2.0 L-For washing
Anhydrous MgSO₄---Drying agent

Equipment

  • 10 L three-necked, round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, a thermocouple, and a pressure-equalizing dropping funnel.

  • Heating mantle with temperature control.

  • Inert gas (Nitrogen or Argon) supply.

  • Large separatory funnel (10 L).

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Experimental Workflow

Synthesis_Workflow A 1. Setup & Inerting (10L Reactor, N2 atmosphere) B 2. Reagent Charging (Toluene and Sodium Ethoxide) A->B C 3. Enolate Formation (Slow addition of Ethyl Acetate at 25-30°C) B->C D 4. Condensation Reaction (Slow addition of Ethyl Cyclohexylacetate at 40-45°C) C->D E 5. Reaction Monitoring (TLC or GC until completion) D->E F 6. Quenching (Cool to 0-5°C, add 2M HCl) E->F G 7. Workup (Phase separation, washing with brine) F->G H 8. Drying & Solvent Removal (Dry with MgSO4, rotary evaporation) G->H I 9. Purification (Vacuum Distillation) H->I J 10. Final Product (Ethyl 5-cyclohexyl-3-oxopentanoate) I->J

Caption: Large-Scale Synthesis Workflow Diagram.

Step-by-Step Procedure

  • Apparatus Setup: Assemble the 10 L reaction vessel and ensure all glassware is dry. Purge the entire system with nitrogen gas for 30 minutes to establish an inert atmosphere.

  • Reagent Preparation: Under a positive pressure of nitrogen, charge the reaction flask with 5.0 L of anhydrous toluene. Carefully add the sodium ethoxide (0.44 kg) to the toluene with moderate stirring.

  • Enolate Formation: Add the ethyl acetate (0.62 L) to the dropping funnel. Slowly add the ethyl acetate to the stirred suspension of sodium ethoxide in toluene over a period of 1 hour. Maintain the internal temperature between 25-30°C using a water bath for cooling if necessary. A thick slurry will form as the enolate precipitates.

  • Claisen Condensation: After the ethyl acetate addition is complete, heat the mixture to 40-45°C. Add the ethyl cyclohexylacetate (1.00 kg) to the dropping funnel and add it dropwise to the reaction mixture over 2 hours, maintaining the temperature at 40-45°C.

  • Reaction Completion: Once the addition is complete, continue stirring the mixture at 45°C for an additional 3 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (ethyl cyclohexylacetate) is consumed.

  • Quenching: Cool the reaction mixture to 0-5°C using an ice bath. Slowly and carefully quench the reaction by adding 2M hydrochloric acid. Continue adding the acid until the pH of the aqueous layer is between 5 and 6. Vigorous gas evolution (from any unreacted base) may occur initially.

  • Workup: Transfer the mixture to a 10 L separatory funnel. Allow the layers to separate and drain the lower aqueous layer. Wash the organic layer with 2.0 L of saturated sodium chloride (brine) solution.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and wash the filter cake with a small amount of toluene. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product is purified by vacuum distillation to yield Ethyl 5-cyclohexyl-3-oxopentanoate as a colorless to pale yellow oil. A purity of >98% can typically be achieved.[7]

Safety Considerations

  • Sodium Ethoxide: This reagent is highly flammable, corrosive, and can self-heat or ignite upon contact with air or moisture.[8][9] It must be handled under an inert atmosphere at all times.[10] Wear flame-retardant lab clothing, safety goggles, and appropriate gloves.[11][12]

  • Toluene: Toluene is a flammable liquid with potential health hazards. All transfers and the reaction itself should be conducted in a well-ventilated fume hood.

  • Quenching: The quenching step with acid is exothermic and should be performed slowly and with efficient cooling to control the temperature and prevent any uncontrolled reaction.

References

  • Vertex AI Search. (2024). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent).
  • ACS Publications. (n.d.). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development. Retrieved from [Link]

  • Košak, U., Kovač, A., & Gobec, S. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synthesis, 44(10), 1609-1612.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(41), 25485-25494.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • ResearchGate. (2024). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787877B - Preparation method of cyclohexyl acetate.
  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Δ 1 -α-Cyclohexaneacetic acid, ethyl ester. Retrieved from [Link]

  • Career Henan Chemical Co. (n.d.). Ethyl 5-methoxy-3-oxopentanoate CAS NO.104629-86-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-oxopentanoate. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • LookChem. (n.d.). [Chemical Knowledge]:The correct use of sodium ethoxide and precautions. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Ethyl cyclohexylacetate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

Sources

Method

Application Note: High-Purity Isolation of Ethyl 5-cyclohexyl-3-oxopentanoate via Flash Column Chromatography

Abstract This application note provides a comprehensive guide to the purification of ethyl 5-cyclohexyl-3-oxopentanoate, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of ethyl 5-cyclohexyl-3-oxopentanoate, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The protocol herein details a robust and efficient method for isolating the target molecule from a crude reaction mixture using silica gel flash column chromatography. We will delve into the rationale behind the selection of the stationary and mobile phases, method development using Thin Layer Chromatography (TLC), and a step-by-step protocol for the purification process. This guide is intended to provide both a practical workflow and a deeper understanding of the chromatographic principles at play, ensuring a high degree of purity and yield.

Introduction: The Significance of Purifying Ethyl 5-cyclohexyl-3-oxopentanoate

Ethyl 5-cyclohexyl-3-oxopentanoate is a versatile β-keto ester, a class of compounds widely utilized as building blocks in organic synthesis.[1][2] Their unique structural motif, featuring both a ketone and an ester functional group, allows for a variety of chemical transformations, making them valuable precursors for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and potential complications in the final product's pharmacological profile.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds in a laboratory setting.[3] This application note will focus on the use of flash column chromatography, a modification that utilizes pressure to accelerate the separation process, making it a time-efficient method for obtaining high-purity ethyl 5-cyclohexyl-3-oxopentanoate.

Foundational Principles: Understanding the Separation

The purification of ethyl 5-cyclohexyl-3-oxopentanoate by column chromatography is based on the principle of differential partitioning of the compound and its impurities between a stationary phase (silica gel) and a mobile phase (a solvent system). Silica gel is a polar adsorbent, meaning it will have stronger interactions with more polar molecules. Consequently, less polar compounds will travel through the column more quickly with the mobile phase, while more polar compounds will be retained on the stationary phase for longer.

The choice of the mobile phase is critical for achieving good separation. A common approach for compounds of intermediate polarity, such as our target β-keto ester, is to use a binary solvent system composed of a non-polar solvent and a more polar solvent.[4] A mixture of hexane (non-polar) and ethyl acetate (polar) is a versatile and widely used system for this purpose. By adjusting the ratio of these two solvents, the polarity of the mobile phase can be fine-tuned to achieve optimal separation.

Pre-Purification Analysis: The Role of Thin Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to develop a suitable solvent system using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that will be achieved on the column. The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.25-0.35.[5]

An Rf in this range generally indicates that the compound will elute from the column in a reasonable amount of time and will be well-separated from impurities with different polarities.

Protocol for TLC Analysis:
  • Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for the crude mixture and a co-spot (if a reference standard is available).

  • Spot the plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the marked starting line.

  • Develop the plate: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., varying ratios of hexane:ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.

  • Visualize the plate: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate or vanillin stain).

  • Calculate the Rf value: Measure the distance traveled by the compound from the starting line and the distance traveled by the solvent front from the starting line. The Rf is the ratio of these two distances.

Materials and Methods

Parameter Specification Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard particle size for flash chromatography, providing a good balance between resolution and flow rate.
Mobile Phase Hexane and Ethyl Acetate (HPLC grade)A versatile solvent system with tunable polarity. HPLC grade ensures purity and avoids introducing contaminants.
Column Glass column with a stopcockAllows for precise control of the flow rate.
Crude Sample Ethyl 5-cyclohexyl-3-oxopentanoate (post-synthesis workup)The material to be purified.
Visualization Reagent Potassium permanganate stain or UV light (254 nm)For visualizing the compound on TLC plates and in collected fractions.

Detailed Purification Protocol

Column Preparation

A well-packed column is crucial for achieving good separation. The following "slurry packing" method is recommended to avoid air bubbles and ensure a homogenous stationary phase.

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, to prevent the silica gel from washing out. Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • Preparing the Slurry: In a beaker, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate) to the silica gel to form a slurry. Stir gently with a glass rod to remove any trapped air bubbles.

  • Packing the Column: With the stopcock closed, carefully pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, and gently tap the side of the column to encourage even packing of the silica gel. Continue adding the slurry until the desired column height is reached.

  • Equilibration: Once the silica gel has settled, add a layer of sand (approx. 1 cm) to the top to protect the surface of the silica from being disturbed. Pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica gel.

Sample Loading
  • Dissolve the Sample: Dissolve the crude ethyl 5-cyclohexyl-3-oxopentanoate in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is relatively non-polar and volatile).

  • Load the Sample: Carefully apply the dissolved sample onto the top of the silica gel using a pipette.

  • Adsorb the Sample: Allow the solvent to drain until the sample is adsorbed onto the silica gel, but do not let the column run dry.

Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column.

  • Apply Pressure: Apply gentle air pressure to the top of the column to achieve a steady flow rate (a flow rate of approximately 2 inches per minute is a good starting point).[1]

  • Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks.

  • Monitor the Elution: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product.

  • Gradient Elution (Optional): If the impurities are significantly more polar than the product, a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the more strongly retained compounds.

Workflow Visualization

Caption: Workflow for the purification of Ethyl 5-cyclohexyl-3-oxopentanoate.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect solvent system.Re-optimize the mobile phase using TLC. A less polar system will increase retention, while a more polar system will decrease it.
Column overloaded.Use a larger column or reduce the amount of sample loaded.
Poorly packed column (channeling).Repack the column, ensuring a homogenous slurry and gentle tapping to settle the silica gel.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Compound Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Cracked Silica Gel Bed Column ran dry.Always keep the solvent level above the top of the silica gel.
Heat generated during packing.Pack the column slowly and allow any heat to dissipate.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of ethyl 5-cyclohexyl-3-oxopentanoate using flash column chromatography. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis, and by following the detailed steps for column packing, sample loading, and elution, researchers can consistently obtain the target compound with a high degree of purity. This ensures the quality of the starting material for subsequent synthetic transformations in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • YouTube. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Chem LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
  • University of California, Irvine. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Pilli, R. A., & de Meijere, A. (2000). β-Keto esters and their use in organic synthesis. Chemical Reviews, 100(8), 2991-3044.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Miller, J. M. (2005). Chromatography: Concepts and Contrasts (2nd ed.). Wiley-Interscience.
  • Cosden, T. (n.d.). How to run column chromatography.
  • YouTube. (2019, March 19). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification.
  • ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound.... Retrieved from [Link]

  • ResearchGate. (n.d.). The Rf value of the ethyl acetate fraction.... Retrieved from [Link]

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Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Ethyl 5-cyclohexyl-3-oxopentanoate

Introduction: The Versatility of Ethyl 5-cyclohexyl-3-oxopentanoate as a Synthetic Building Block Ethyl 5-cyclohexyl-3-oxopentanoate is a highly versatile β-ketoester that serves as a pivotal precursor in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Ethyl 5-cyclohexyl-3-oxopentanoate as a Synthetic Building Block

Ethyl 5-cyclohexyl-3-oxopentanoate is a highly versatile β-ketoester that serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. Its molecular architecture, featuring a reactive 1,3-dicarbonyl moiety and a lipophilic cyclohexyl group, makes it an ideal starting material for constructing heterocycles with potential applications in medicinal chemistry and drug development. The presence of the cyclohexyl group can enhance the pharmacological properties of the resulting heterocyclic compounds by increasing their lipophilicity, which may improve membrane permeability and bioavailability. This guide provides detailed protocols and mechanistic insights for the synthesis of pyrazoles, isoxazoles, and pyrimidines commencing from Ethyl 5-cyclohexyl-3-oxopentanoate, tailored for researchers and professionals in the field of drug discovery and organic synthesis.

Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.[1] In this protocol, Ethyl 5-cyclohexyl-3-oxopentanoate undergoes a cyclocondensation reaction with hydrazine hydrate to yield the corresponding pyrazole.

Causality of Experimental Choices: The reaction is typically carried out in an alcoholic solvent, such as ethanol, to ensure the solubility of both reactants. An acid catalyst is often employed to facilitate the initial condensation and subsequent cyclization.[2] The choice of hydrazine hydrate provides the two necessary nitrogen atoms for the pyrazole ring. The regioselectivity of the reaction is governed by the differential reactivity of the two carbonyl groups in the β-ketoester.

Reaction Mechanism Workflow

knorr_synthesis start Ethyl 5-cyclohexyl-3-oxopentanoate + Hydrazine Hydrate intermediate1 Hydrazone Intermediate start->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Cyclohexylmethyl-3-methyl-1H-pyrazol-5(4H)-one intermediate2->product Dehydration

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 5-(cyclohexylmethyl)-3-methyl-1H-pyrazol-5-ol

Materials:

  • Ethyl 5-cyclohexyl-3-oxopentanoate

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 5-cyclohexyl-3-oxopentanoate (10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • To this solution, add hydrazine hydrate (12 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure pyrazole derivative.

Data Summary:

Reactant 1Reactant 2CatalystSolventReaction TimeExpected Yield
Ethyl 5-cyclohexyl-3-oxopentanoateHydrazine hydrateGlacial acetic acidEthanol4-6 hours75-85%

Synthesis of Isoxazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a fundamental method for the synthesis of isoxazoles.[3] Ethyl 5-cyclohexyl-3-oxopentanoate can be readily converted to the corresponding isoxazole derivative by treatment with hydroxylamine hydrochloride in the presence of a base.

Causality of Experimental Choices: The base, typically sodium acetate or pyridine, is crucial to neutralize the hydrochloride salt of hydroxylamine, thereby generating the free hydroxylamine nucleophile. The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable isoxazole ring.[4] The choice of solvent is often a protic solvent like ethanol to facilitate the dissolution of the reactants and the reaction progress.

Reaction Pathway

isoxazole_synthesis start Ethyl 5-cyclohexyl-3-oxopentanoate + Hydroxylamine HCl intermediate1 Oxime Intermediate start->intermediate1 Condensation product Ethyl 5-(cyclohexylmethyl)-3-methylisoxazole-4-carboxylate intermediate1->product Cyclization & Dehydration

Caption: Isoxazole Synthesis Pathway.

Experimental Protocol: Synthesis of Ethyl 5-(cyclohexylmethyl)-3-methylisoxazole-4-carboxylate

Materials:

  • Ethyl 5-cyclohexyl-3-oxopentanoate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Ethyl 5-cyclohexyl-3-oxopentanoate (10 mmol) in ethanol (50 mL) in a round-bottom flask, add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol).

  • Stir the mixture at room temperature for 30 minutes, and then heat to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain the desired isoxazole derivative.

Data Summary:

Reactant 1Reactant 2BaseSolventReaction TimeExpected Yield
Ethyl 5-cyclohexyl-3-oxopentanoateHydroxylamine hydrochlorideSodium acetateEthanol8-12 hours70-80%

Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and urea.[5] This powerful reaction allows for the rapid construction of a complex heterocyclic scaffold.

Causality of Experimental Choices: The reaction is typically catalyzed by a Brønsted or Lewis acid to facilitate the condensation steps.[6] An aldehyde is required as one of the three components to form the C4 and C5 positions of the pyrimidine ring. Urea serves as the source of the N1 and N3 atoms and the C2 carbonyl group. The reaction is often performed under solvent-free conditions or in a minimal amount of a polar solvent.

Biginelli Reaction Logical Flow

biginelli_reaction start Ethyl 5-cyclohexyl-3-oxopentanoate + Aldehyde + Urea intermediate1 Acyliminium Ion Intermediate start->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Nucleophilic Addition product Dihydropyrimidinone Derivative intermediate2->product Cyclization & Dehydration

Caption: Biginelli Reaction Logical Flow.

Experimental Protocol: Synthesis of 4-Aryl-5-ethoxycarbonyl-6-(cyclohexylmethyl)-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Ethyl 5-cyclohexyl-3-oxopentanoate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Ice-cold water

  • Filter paper

Procedure:

  • In a flask, combine Ethyl 5-cyclohexyl-3-oxopentanoate (10 mmol), the aromatic aldehyde (10 mmol), and urea (15 mmol) in ethanol (20 mL).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Stir the mixture and heat to reflux for 3-4 hours. The product may begin to precipitate during the reaction.

  • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone derivative.

Data Summary:

Reactant 1Reactant 2 (Aldehyde)Reactant 3CatalystSolventReaction TimeExpected Yield
Ethyl 5-cyclohexyl-3-oxopentanoateBenzaldehydeUreaHClEthanol3-4 hours80-90%

Conclusion

Ethyl 5-cyclohexyl-3-oxopentanoate has been demonstrated to be a valuable and adaptable starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols provided herein offer robust and efficient methods for the preparation of pyrazoles, isoxazoles, and dihydropyrimidines. The inherent reactivity of the β-ketoester functionality, coupled with the presence of the cyclohexyl moiety, allows for the generation of novel chemical entities with desirable physicochemical properties for drug discovery programs. Researchers are encouraged to explore the derivatization of these heterocyclic scaffolds further to investigate their potential as therapeutic agents.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Synthesis of ethyl 5-aminopentanoate hydrochloride. PrepChem.com. [Link]

  • Knorr pyrrole synthesis. Wikipedia. [Link]

  • The synthesis of isoxazole-containing arylcyclopentenyl sulfones by the ring-closing metathesis reaction. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

  • Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Bangladesh Journals Online. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. ijc.org.br. [Link]

  • Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. The Royal Society of Chemistry. [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and... ResearchGate. [Link]

  • (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. ResearchGate. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. [Link]

  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H). Japan Institute of Heterocyclic Chemistry. [Link]

  • Preparation of cyclohexyl ethyl ether. PrepChem.com. [Link]

  • Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H). Organic Chemistry Research. [Link]

  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP). [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. acgpubs.org. [Link]

  • Organic Syntheses Procedure. orgsyn.org. [Link]

  • Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine. ijarsct.co.in. [Link]

  • Methyl 5-cyclohexyl-3-methyl-5-oxo-2-pentenoate. PubChem. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Selection for Ethyl 5-cyclohexyl-3-oxopentanoate Reactions

Welcome to the technical support center for catalyst selection in reactions involving Ethyl 5-cyclohexyl-3-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in reactions involving Ethyl 5-cyclohexyl-3-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar β-keto esters. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization. Our focus is on providing practical, field-tested insights grounded in established scientific principles.

Introduction to Ethyl 5-cyclohexyl-3-oxopentanoate

Ethyl 5-cyclohexyl-3-oxopentanoate (CAS No. 126930-21-0) is a β-keto ester with significant potential as a building block in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring a bulky cyclohexyl group, presents unique challenges and opportunities in catalytic transformations. The primary reactive site for catalytic intervention is the ketone at the C-3 position, which is a prime target for asymmetric hydrogenation to introduce a chiral hydroxyl group. Other potential reactions include alkylation at the α-carbon, cyclization, and various condensation reactions.

This guide will primarily focus on the critical aspect of catalyst selection for the asymmetric hydrogenation of the β-keto group, as this is often a key step in leveraging the synthetic utility of this molecule. We will also address potential side reactions and other transformations to provide a comprehensive overview.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed on Ethyl 5-cyclohexyl-3-oxopentanoate?

A1: The most common and synthetically valuable catalytic reaction for Ethyl 5-cyclohexyl-3-oxopentanoate is the asymmetric hydrogenation of the β-keto group to yield the corresponding β-hydroxy ester with high enantiomeric excess. This transformation is crucial for creating chiral synthons. Other potential reactions include:

  • Alkylation at the α-carbon (C-2 or C-4), although this is typically base-mediated rather than catalytic.

  • Intramolecular condensation reactions , such as the Dieckmann cyclization, if the molecule were a diester, which it is not. However, related intramolecular reactions could be envisioned under specific catalytic conditions.[1][2][3][4][5]

  • Transesterification of the ethyl ester group, which can be catalyzed by various agents.[6][7]

Q2: What class of catalysts is most effective for the asymmetric hydrogenation of β-keto esters like Ethyl 5-cyclohexyl-3-oxopentanoate?

A2: Ruthenium(II) complexes with chiral phosphine ligands are the most widely used and effective catalysts for the asymmetric hydrogenation of β-keto esters.[8][9][10] Specifically, catalysts based on the BINAP ligand and its derivatives have shown exceptional performance. Palladium-based catalysts have also been explored for the asymmetric hydrogenation of functionalized ketones.[11][12][13] For sterically demanding substrates, catalyst systems with tunable steric and electronic properties are crucial.

Q3: How does the cyclohexyl group in Ethyl 5-cyclohexyl-3-oxopentanoate influence catalyst selection and reaction outcomes?

A3: The bulky cyclohexyl group introduces significant steric hindrance around the ketone functionality. This can:

  • Decrease the reaction rate by impeding the approach of the substrate to the catalyst's active site.

  • Influence enantioselectivity , as the steric bulk can enhance facial discrimination by the chiral catalyst.

  • Necessitate the use of catalysts with specific ligand architectures that can accommodate bulky substrates while maintaining high activity and selectivity.

Q4: What are the key reaction parameters to consider when performing a catalytic hydrogenation of Ethyl 5-cyclohexyl-3-oxopentanoate?

A4: Beyond the choice of catalyst, several parameters are critical for a successful hydrogenation:

  • Solvent: Protic solvents like methanol or ethanol often enhance the reaction rate.[14]

  • Temperature and Pressure: These parameters need to be optimized to achieve a reasonable reaction rate without promoting side reactions. Typical conditions range from 25-80 °C and 10-100 atm of hydrogen pressure.[15][16]

  • Additives: The addition of a small amount of strong acid, such as HCl, can significantly accelerate the reaction and improve catalyst turnover numbers.

  • Substrate Purity: Impurities in the starting material can act as catalyst poisons, leading to deactivation.

Troubleshooting Guide

This section addresses common problems encountered during the catalytic hydrogenation of Ethyl 5-cyclohexyl-3-oxopentanoate and provides a systematic approach to resolving them.

Problem 1: Low or No Conversion

Symptoms:

  • TLC or GC analysis shows a large amount of unreacted starting material after the expected reaction time.

Possible Causes and Solutions:

Possible Cause Diagnostic Check Proposed Solution
Inactive Catalyst Verify the age and storage conditions of the catalyst. Run a control reaction with a known, less hindered β-keto ester.Procure fresh catalyst. Ensure proper handling and storage under an inert atmosphere.
Catalyst Poisoning Analyze the starting material and solvent for impurities (e.g., sulfur compounds, water).Purify the substrate and use high-purity, degassed solvents. The presence of water can be detrimental to both activity and enantioselectivity.[14]
Insufficient Hydrogen Pressure Check the hydrogen cylinder and regulator for leaks. Ensure the reactor is properly sealed.Increase the hydrogen pressure within the recommended range for the catalyst system.
Low Reaction Temperature Monitor the internal temperature of the reactor.Gradually increase the reaction temperature in increments of 5-10 °C.
Steric Hindrance The bulky cyclohexyl group may require a more active catalyst.Consider a catalyst with a different ligand that has a larger chiral pocket or is electronically more active.
Problem 2: Low Enantioselectivity (Low ee%)

Symptoms:

  • Chiral HPLC or GC analysis of the product shows a nearly racemic or low enantiomeric excess.

Possible Causes and Solutions:

Possible Cause Diagnostic Check Proposed Solution
Inappropriate Catalyst Choice Review literature for catalysts that perform well with sterically hindered substrates.Screen a panel of chiral ligands with varying steric and electronic properties. For example, derivatives of BINAP or other biaryl phosphines.
Racemization of Product Analyze aliquots of the reaction mixture at different time points to see if ee% decreases over time.If racemization is occurring, it may be base-catalyzed. Ensure the reaction conditions are neutral or slightly acidic.
Incorrect Catalyst/Substrate Ratio Verify the catalyst loading.Optimize the catalyst loading; sometimes a lower loading can improve selectivity.
Reaction Temperature Too High High temperatures can sometimes erode enantioselectivity.Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Problem 3: Formation of Side Products

Symptoms:

  • TLC or GC-MS analysis shows the presence of unexpected products.

Possible Causes and Solutions:

Possible Cause Diagnostic Check Proposed Solution
Decarboxylation Look for a ketone product where the ethyl ester group has been removed. This is a common side reaction for β-keto esters, especially under harsh acidic or basic conditions and high temperatures.[17][18]Perform the reaction under milder, neutral conditions. Avoid prolonged reaction times at elevated temperatures.
Transesterification If using an alcohol solvent different from ethanol, look for the corresponding ester product.Use ethanol as the solvent or a non-alcoholic solvent like THF or dichloromethane.
Over-reduction If other reducible functional groups are present in the molecule, they may also be reduced.Use a more chemoselective catalyst or milder reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of Ethyl 5-cyclohexyl-3-oxopentanoate

This protocol is a generalized procedure and should be optimized for your specific catalyst system and equipment.

  • Catalyst Preparation (in a glovebox):

    • To a flame-dried Schlenk flask, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral phosphine ligand (e.g., (R)-BINAP) in a 1:1.1 molar ratio.

    • Add degassed solvent (e.g., toluene) and stir the mixture at the recommended temperature (e.g., 80 °C) for the specified time to form the active catalyst.

  • Hydrogenation:

    • In a separate, dry, and inerted high-pressure reactor, dissolve Ethyl 5-cyclohexyl-3-oxopentanoate in a degassed solvent (e.g., ethanol).

    • Transfer the prepared catalyst solution to the reactor via cannula.

    • Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).[16]

    • Stir the reaction at a constant temperature (e.g., 50 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots (carefully and safely depressurizing and re-pressurizing the reactor each time) and analyzing by TLC or GC.

  • Work-up and Analysis:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified β-hydroxy ester by chiral HPLC or GC analysis.

Visualizations

Catalyst Selection Logic

CatalystSelection Substrate Ethyl 5-cyclohexyl-3-oxopentanoate StericHindrance Bulky Cyclohexyl Group Substrate->StericHindrance PrimaryReaction Asymmetric Hydrogenation Substrate->PrimaryReaction LigandTuning Ligand Tuning (e.g., BINAP derivatives) StericHindrance->LigandTuning Requires accommodation CatalystClass Ru(II) with Chiral Phosphine Ligands PrimaryReaction->CatalystClass CatalystClass->LigandTuning ConditionOpt Condition Optimization (Solvent, T, P, Additives) LigandTuning->ConditionOpt DesiredProduct Chiral β-Hydroxy Ester ConditionOpt->DesiredProduct High Yield & ee%

Caption: Catalyst selection workflow for Ethyl 5-cyclohexyl-3-oxopentanoate.

Troubleshooting Workflow for Low Conversion

TroubleshootingLowConversion Start Low Conversion Observed CheckCatalyst Check Catalyst Activity (Control Reaction) Start->CheckCatalyst CheckPurity Check Substrate/Solvent Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (T, P) Start->CheckConditions ConsiderSterics Evaluate Steric Hindrance Start->ConsiderSterics Result_Inactive Inactive Catalyst CheckCatalyst->Result_Inactive Fails Result_Poisoned Catalyst Poisoning CheckPurity->Result_Poisoned Impurities Found Result_Suboptimal Suboptimal Conditions CheckConditions->Result_Suboptimal Deviation Found Result_Sterics Steric Hindrance Issue ConsiderSterics->Result_Sterics Likely Cause Solution_NewCatalyst Use Fresh Catalyst Result_Inactive->Solution_NewCatalyst Solution_Purify Purify Materials Result_Poisoned->Solution_Purify Solution_Optimize Optimize T & P Result_Suboptimal->Solution_Optimize Solution_Ligand Screen Different Ligands Result_Sterics->Solution_Ligand

Caption: Troubleshooting logic for low conversion in hydrogenation reactions.

References

  • Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Bangladesh Journals Online.[Link]

  • CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. YouTube.[Link]

  • Claisen Condensation. Organic Chemistry Portal.[Link]

  • 21.6 Claisen Condensation Reactions | Organic Chemistry. YouTube.[Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.[Link]

  • Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). ResearchGate.[Link]

  • Claisen Condensation Reaction Mechanism by Leah4sci. YouTube.[Link]

  • Claisen Condensation Reaction Mechanism. YouTube.[Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications.[Link]

  • Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society.[Link]

  • Decarboxylation. Organic Chemistry Portal.[Link]

  • Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. chinesechemsoc.org.[Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing.[Link]

  • 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts.[Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. NIH.[Link]

  • Recycling of ruthenium from an used ruthenium catalyst.
  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. ResearchGate.[Link]

  • Dieckmann Condensation. Organic Chemistry Portal.[Link]

  • Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. SciSpace.[Link]

  • asymmetric-hydrogen
  • Palladium Catalyzed β-Arylation of α-Keto Esters. NIH.[Link]

  • Palladium-Catalyzed Asymmetric Hydrogenation of Functionalized Ketones. ResearchGate.[Link]

  • Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. RSC Publishing.[Link]

  • Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. ResearchGate.[Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate.[Link]

  • A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society.[Link]

  • Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. ResearchGate.[Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.[Link]

  • Dieckmann Condensation Reaction Mechanism. YouTube.[Link]

  • Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. PubMed Central.[Link]

  • Catalytic Asymmetric Synthesis of 1,2-Fused Tricyclic Indoles Containing an Eight-Membered Biaryl Bridge. ACS Publications.[Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. NIH.[Link]

  • Dieckmann Reaction. DOI.[Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. OpenStax.[Link]

  • Homogeneous palladium-catalyzed asymmetric hydrogenation. RSC Publishing.[Link]

  • Reusability Investigation of a Ruthenium Catalyst during Ruthenium Ion-Catalyzed Oxidative Depolymerization of Lignite for the Production of Valuable Organic Acids. PubMed Central.[Link]

Sources

Optimization

Troubleshooting low conversion rates in Ethyl 5-cyclohexyl-3-oxopentanoate synthesis

Welcome to our dedicated technical support guide for the synthesis of Ethyl 5-cyclohexyl-3-oxopentanoate. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of Ethyl 5-cyclohexyl-3-oxopentanoate. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the challenges of this specific synthesis. Here, we address common issues related to low conversion rates and other experimental hurdles, providing in-depth, evidence-based solutions. Our guidance is rooted in established chemical principles to ensure the integrity and success of your experimental work.

Introduction to the Synthesis

The synthesis of Ethyl 5-cyclohexyl-3-oxopentanoate, a β-keto ester, is most commonly achieved via a Claisen condensation reaction. This reaction involves the base-mediated condensation of an ester with an enolizable proton and another ester. In this case, ethyl cyclohexylacetate and ethyl acetate are the likely precursors. The reaction is sensitive to various parameters, and achieving high yields requires careful control of reaction conditions.

This guide will focus on troubleshooting the Claisen condensation route, which is often preferred for its atom economy and straightforward approach.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Q1: My conversion rate is unexpectedly low. What are the primary factors I should investigate?

Low conversion in a Claisen condensation is a frequent issue and can often be traced back to a few critical factors. The equilibrium of the initial steps of the reaction is often unfavorable and is driven forward by the deprotonation of the product.

Core Areas to Investigate:

  • Base Selection and Stoichiometry: The choice and amount of base are paramount. A strong base is required to deprotonate the α-carbon of the ester. Sodium ethoxide (NaOEt) is commonly used. It is crucial to use at least one full equivalent of the base. The final, thermodynamically favorable step is the deprotonation of the β-keto ester product, which drives the reaction to completion. Insufficient base will result in an incomplete reaction.

  • Reaction Temperature: The temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions such as saponification of the ester starting materials or the product.

  • Moisture Contamination: The presence of water in the reaction mixture can have a detrimental effect. Water will react with the strong base, quenching it and preventing the deprotonation of the ester. It can also lead to the hydrolysis (saponification) of the ester starting materials and product. Ensure all glassware is oven-dried and solvents are anhydrous.

Q2: I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

Observing a large proportion of starting materials in your crude product is a clear indication that the reaction has not proceeded to completion.

Strategies to Improve Conversion:

  • Excess of One Reagent: Using a moderate excess (1.5-2.0 equivalents) of the more readily available or less expensive ester (typically ethyl acetate) can shift the equilibrium towards the product side, according to Le Châtelier's principle.

  • Choice of Solvent: The reaction is typically run in an alcohol corresponding to the alkoxy group of the ester (e.g., ethanol for ethyl esters) to prevent transesterification. However, using a non-polar, aprotic solvent like toluene or THF with a stronger, non-nucleophilic base (e.g., sodium hydride, NaH) can sometimes be more effective, as it avoids the possibility of the solvent acting as a proton source.

  • Reaction Time: Claisen condensations can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.

Q3: My reaction mixture turned a dark brown color. Is this a cause for concern?

The development of a dark color in the reaction mixture is not uncommon in base-catalyzed reactions and can be indicative of several processes.

Potential Causes for Color Change:

  • Side Reactions: The dark color can result from minor side reactions and the formation of polymeric byproducts, especially if the reaction temperature is too high or if there are impurities in the starting materials.

  • Base-Induced Decomposition: Some organic molecules can decompose under strongly basic conditions, leading to colored impurities.

  • Air Oxidation: If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), enolates can be susceptible to air oxidation, which can produce colored species.

While a color change is not always indicative of a failed reaction, it is a sign that side reactions may be occurring. It is advisable to perform the reaction under an inert atmosphere and to maintain strict temperature control.

Q4: What are the most common side products, and how can they be minimized?

Understanding and mitigating the formation of side products is crucial for achieving high purity and yield.

Side ProductFormation MechanismMitigation Strategy
Sodium Cyclohexylcarboxylate Saponification of ethyl cyclohexylacetate by the base, especially in the presence of water.Use anhydrous solvents and reagents. Avoid excessive heat.
Sodium Acetate Saponification of ethyl acetate.Same as above.
Self-Condensation Products Reaction of two molecules of the same ester (e.g., ethyl acetoacetate from ethyl acetate self-condensation).Slowly add one ester to the mixture of the other ester and the base.
Q5: I am having difficulty with the purification of the final product. What is the recommended procedure?

The purification of β-keto esters requires careful handling to avoid decomposition.

Recommended Purification Protocol:

  • Acidic Workup: After the reaction is complete, the mixture must be carefully acidified (e.g., with dilute HCl or H₂SO₄) to protonate the enolate of the β-keto ester product. This should be done at a low temperature (0-5 °C) to minimize acid-catalyzed decomposition.

  • Extraction: The product should be extracted from the aqueous layer using an appropriate organic solvent, such as diethyl ether or ethyl acetate.

  • Washing: The organic layer should be washed with brine to remove any remaining water.

  • Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.

  • Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel. Given the relatively high boiling point of Ethyl 5-cyclohexyl-3-oxopentanoate, vacuum distillation is often the preferred method for larger scales.

Experimental Workflow & Diagrams

General Experimental Protocol for Ethyl 5-cyclohexyl-3-oxopentanoate Synthesis

This is a representative protocol and may require optimization.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system should be under an inert atmosphere (N₂ or Ar).

  • Reagent Charging: In the flask, place sodium ethoxide (1.1 equivalents) and anhydrous ethanol.

  • Ester Addition: A mixture of ethyl cyclohexylacetate (1.0 equivalent) and ethyl acetate (1.5 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (50-60 °C) for several hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture in an ice bath and slowly add dilute aqueous acid until the pH is acidic.

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by vacuum distillation.

Visualizing the Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware prep2 Inert atmosphere (N2/Ar) prep1->prep2 reagents Charge NaOEt and Ethanol prep2->reagents add_esters Add Esters Dropwise reagents->add_esters react Stir and Heat add_esters->react monitor Monitor by TLC/GC react->monitor workup Acidic Workup monitor->workup extract Extraction workup->extract purify Vacuum Distillation extract->purify

Caption: A generalized workflow for the synthesis of Ethyl 5-cyclohexyl-3-oxopentanoate.

Troubleshooting Logic Diagram

Troubleshooting cluster_base Base Issues cluster_conditions Reaction Conditions cluster_kinetics Kinetics & Equilibrium start Low Conversion Rate? base_check Base Stoichiometry Correct? start->base_check add_base Use >1 equivalent of base base_check->add_base No moisture_check Anhydrous Conditions? base_check->moisture_check Yes dry_reagents Dry solvents/glassware moisture_check->dry_reagents No temp_check Optimal Temperature? moisture_check->temp_check Yes adjust_temp Adjust temperature temp_check->adjust_temp No time_check Sufficient Reaction Time? temp_check->time_check Yes increase_time Increase reaction time time_check->increase_time No excess_reagent Use excess of one ester time_check->excess_reagent Yes

Caption: A decision-making flowchart for troubleshooting low conversion rates.

References

  • Title: Organic Chemistry, 10th Edition Source: John E. McMurry URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Michael B. Smith URL: [Link]

  • Title: The Claisen Condensation Source: Organic Chemistry, William H. Brown et al. URL: [Link]

Troubleshooting

Technical Support Center: Purification of Crude Ethyl 5-cyclohexyl-3-oxopentanoate

Welcome to the technical support center for the purification of crude Ethyl 5-cyclohexyl-3-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Ethyl 5-cyclohexyl-3-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this β-keto ester. The following question-and-answer format addresses specific challenges and provides detailed, field-proven protocols to enhance the purity and yield of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for Ethyl 5-cyclohexyl-3-oxopentanoate and what are the primary impurities I should expect?

A1: The most common and direct synthetic route to Ethyl 5-cyclohexyl-3-oxopentanoate is a crossed Claisen condensation . This reaction involves the base-catalyzed condensation of ethyl cyclohexylacetate and ethyl acetate.

The primary impurities you should anticipate in your crude product are:

  • Unreacted Starting Materials: Ethyl cyclohexylacetate and ethyl acetate.

  • Self-Condensation Product: Ethyl acetoacetate, from the self-condensation of ethyl acetate.

  • Hydrolysis Product: 5-Cyclohexyl-3-oxopentanoic acid, formed if water is present during the reaction or workup.

  • Decarboxylation Product: 1-Cyclohexylbutan-2-one, which can arise from the hydrolysis and subsequent decarboxylation of the β-keto acid.[1][2]

Q2: My crude product is a dark, oily substance. What is the first step I should take to purify it?

A2: A dark coloration often indicates the presence of polymeric or highly conjugated byproducts. The recommended first step is a standard extractive workup . This will remove the bulk of the catalyst, any water-soluble impurities, and some of the more polar colored compounds. A typical extractive workup protocol is detailed in the troubleshooting guide below.

Q3: I'm struggling to remove the unreacted starting materials. What are the best methods to separate them from the desired product?

A3: Unreacted ethyl acetate is relatively volatile and can often be removed by evaporation under reduced pressure. However, ethyl cyclohexylacetate has a boiling point closer to the product and can be more challenging to separate by simple distillation. The two primary methods for removing persistent starting materials are fractional distillation under reduced pressure and flash column chromatography . The choice between these will depend on the scale of your reaction and the thermal stability of your product.

Troubleshooting Guide

Issue 1: Low Yield After Extractive Workup

Possible Cause:

  • Hydrolysis of the β-keto ester: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, especially at elevated temperatures.[2] This carboxylic acid is more water-soluble and will be lost to the aqueous phase during extraction.

  • Emulsion formation: The presence of acidic or basic impurities can lead to the formation of stable emulsions, making phase separation difficult and leading to product loss.

Solutions:

  • Control pH during workup: Ensure the aqueous washes are neutral or slightly acidic to minimize hydrolysis. Use a dilute acid (e.g., 1 M HCl) to neutralize the reaction mixture before extraction.

  • Break emulsions: If an emulsion forms, adding a saturated brine solution can help to break it by increasing the ionic strength of the aqueous phase.

Issue 2: Product Decomposes During Distillation

Possible Cause:

  • Thermal instability: β-keto esters can be susceptible to decomposition at high temperatures, leading to decarboxylation.[1]

  • Presence of acidic or basic impurities: Trace amounts of acid or base can catalyze decomposition at elevated temperatures.

Solutions:

  • Use reduced pressure distillation: Lowering the pressure will significantly reduce the boiling point of your product, allowing for distillation at a lower, safer temperature.

  • Neutralize before distillation: Ensure your crude product is free from acidic or basic residues by performing a thorough extractive workup before attempting distillation.

Issue 3: Poor Separation During Flash Chromatography

Possible Cause:

  • Inappropriate solvent system: The polarity of the eluent may be too high or too low, resulting in poor separation of the product from impurities.

  • Column overloading: Applying too much crude material to the column can lead to broad peaks and co-elution of compounds.

Solutions:

  • Optimize the eluent system with TLC: Before running the column, use thin-layer chromatography (TLC) to find a solvent system that gives good separation between your product and the major impurities. A good starting point for β-keto esters is a mixture of hexanes and ethyl acetate.

  • Proper loading: As a rule of thumb, the amount of silica gel should be at least 50 times the weight of the crude material to be purified.

Experimental Protocols

Protocol 1: General Extractive Workup
  • Quenching: Cool the reaction mixture to room temperature and slowly pour it into a separatory funnel containing a mixture of ice and a slight excess of dilute acid (e.g., 1 M HCl) to neutralize the base catalyst.

  • Extraction: Add an organic solvent with low water solubility, such as diethyl ether or ethyl acetate, to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The organic layer will contain your product and nonpolar impurities, while the aqueous layer will contain salts and water-soluble impurities.

  • Washing: Drain the aqueous layer and wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (to remove any remaining acidic impurities).

    • Water.

    • Saturated brine solution (to aid in drying).

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Purification by Fractional Distillation Under Reduced Pressure
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Use a short, insulated column for better efficiency.

  • Degassing: Place the crude product in the distillation flask and initially apply a gentle vacuum to remove any residual volatile solvents.

  • Distillation: Gradually increase the temperature of the heating mantle while maintaining a stable vacuum.

  • Fraction Collection: Collect the fractions that distill over at a constant temperature. It is advisable to collect several small fractions and analyze their purity by TLC or GC-MS.

Protocol 3: Purification by Flash Column Chromatography
  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent itself) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the determined solvent system, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the pure fractions containing the desired product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified Ethyl 5-cyclohexyl-3-oxopentanoate.

Data Presentation

Table 1: Physical Properties of Starting Materials and Potential Byproducts

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl cyclohexylacetate170.25211-2120.948
Ethyl acetate88.1177.10.902
Ethyl acetoacetate130.141811.021
1-Cyclohexylbutan-2-one154.25210-2120.895

Data sourced from publicly available chemical databases.

Visualization

Workflow for Purification of Crude Ethyl 5-cyclohexyl-3-oxopentanoate

Purification_Workflow Crude Crude Product Workup Extractive Workup Crude->Workup Distillation Fractional Distillation (Reduced Pressure) Workup->Distillation For thermally stable product & large scale Chromatography Flash Column Chromatography Workup->Chromatography For thermally sensitive product or high purity Pure_Product Pure Ethyl 5-cyclohexyl-3-oxopentanoate Distillation->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for crude Ethyl 5-cyclohexyl-3-oxopentanoate.

Troubleshooting Logic for Low Purity

Troubleshooting_Purity Start Low Purity Detected (TLC, GC-MS, NMR) Check_SM Presence of Starting Materials? Start->Check_SM Check_Side_Products Presence of Unexpected Spots/Peaks? Start->Check_Side_Products Distill Optimize Fractional Distillation Check_SM->Distill Yes Chroma Optimize Flash Chromatography Check_SM->Chroma Yes Hydrolysis Consider Hydrolysis/ Decarboxylation Check_Side_Products->Hydrolysis Yes Solution Pure Product Distill->Solution Chroma->Solution Workup_Check Review Extractive Workup Protocol Hydrolysis->Workup_Check Workup_Check->Solution

Caption: Decision tree for troubleshooting low purity of the final product.

References

  • JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Journal of Visualized Experiments. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Rahman, M. M., et al. (2022). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Bangladesh Chemical Society. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • PubChem. (n.d.). Ethyl cyclohexylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl acetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexyl-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up Ethyl 5-cyclohexyl-3-oxopentanoate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 5-cyclohexyl-3-oxopentanoate. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-cyclohexyl-3-oxopentanoate. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from the laboratory bench to pilot or production scale. We will explore the underlying chemistry of the most reliable synthetic route and provide in-depth, field-proven troubleshooting advice in a direct question-and-answer format.

Core Synthesis Pathway: The Acetoacetic Ester Route

The most robust and scalable method for preparing Ethyl 5-cyclohexyl-3-oxopentanoate is the Acetoacetic Ester Synthesis . This classical C-C bond-forming reaction provides a reliable pathway to the target β-keto ester. The synthesis proceeds in two fundamental steps:

  • Enolate Formation: Ethyl acetoacetate is deprotonated at its acidic α-carbon using a suitable base to form a nucleophilic enolate.

  • Alkylation: The enolate attacks an electrophilic alkyl halide—in this case, 1-bromo-2-cyclohexylethane—via a bimolecular nucleophilic substitution (SN2) reaction to form the desired product.

The overall transformation is illustrated below.

cluster_reactants Reactants cluster_process Process cluster_products Products EAA Ethyl Acetoacetate Deprotonation Step 1: Enolate Formation EAA->Deprotonation Base Sodium Ethoxide (NaOEt) in Ethanol Base->Deprotonation AlkylHalide 1-Bromo-2-cyclohexylethane Alkylation Step 2: S_N2 Alkylation AlkylHalide->Alkylation Deprotonation->Alkylation Enolate Intermediate Product Ethyl 5-cyclohexyl-3-oxopentanoate Alkylation->Product Byproduct Sodium Bromide (NaBr) Alkylation->Byproduct

Caption: Overall workflow of the Acetoacetic Ester Synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis and scale-up process.

Category: Low Yield & Incomplete Conversion

Question 1: My reaction yield is significantly lower than expected on a larger scale, although it worked well in the lab. What are the likely causes?

This is a classic scale-up challenge. The root cause often lies in physical process parameters that do not scale linearly from a round-bottom flask to a large reactor.

  • Causality 1: Inefficient Heat Transfer. Alkylation reactions are typically exothermic.[1] A small lab flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, making it difficult to remove heat effectively.[2] This can lead to localized "hot spots" where the temperature rises, accelerating side reactions such as dialkylation or decomposition, thus lowering the yield of the desired product.

  • Causality 2: Poor Mixing & Mass Transfer. In the lab, a magnetic stir bar provides adequate mixing. On a larger scale, ensuring homogeneity is much more difficult, especially when one of the reagents (like sodium ethoxide) is a solid or slurry.[3][4] If the base is not properly dispersed, deprotonation will be incomplete, leaving unreacted ethyl acetoacetate. Similarly, if the formed enolate is not efficiently mixed with the alkyl halide, the reaction rate will be slow, and the risk of enolate decomposition or side reactions increases.

  • Causality 3: Incomplete Deprotonation. The acidity of the α-hydrogen on ethyl acetoacetate is critical. While sodium ethoxide is a suitable base, its effectiveness can be hampered by moisture. Any water present will consume the base, reducing the amount available to form the enolate. Ensure all reagents and solvents are scrupulously dry.

Solution Workflow:

Start Low Yield Observed Q1 Is reaction exothermic? Monitor internal temperature. Start->Q1 A1_Yes Improve Cooling Efficiency: - Use reactor jacket cooling - Reduce addition rate of reagents Q1->A1_Yes Yes Q2 Is the base a slurry? Observe mixing. Q1->Q2 No A1_Yes->Q2 A1_No Check Reagent Stoichiometry & Purity End Yield Improved A1_No->End A2_Yes Optimize Agitation: - Increase stirrer speed - Use appropriate impeller (e.g., pitched-blade turbine) Q2->A2_Yes Yes Q3 Are reagents anhydrous? Q2->Q3 No A2_Yes->Q3 A3_No Dry solvents and reagents. Use fresh, high-purity base. Q3->A3_No No Q3->End Yes A3_No->A1_No cluster_main Desired Pathway cluster_side Side Reactions Enolate_C Enolate (C-attack) Product C-Alkylation Product (Desired) Enolate_C->Product + R-Br Di_Product Dialkylation Product (High MW Impurity) Product->Di_Product 1. Base 2. + R-Br Enolate_O Enolate (O-attack) O_Product O-Alkylation Product (Isomeric Impurity) Enolate_O->O_Product + R-Br Start Ethyl Acetoacetate Enolate Start->Enolate_C Start->Enolate_O

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Profiling of Ethyl 5-cyclohexyl-3-oxopentanoate

This guide provides an in-depth technical analysis of the mass spectrometry characteristics of Ethyl 5-cyclohexyl-3-oxopentanoate , a critical intermediate in the synthesis of pharmaceutical agents such as ACE inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry characteristics of Ethyl 5-cyclohexyl-3-oxopentanoate , a critical intermediate in the synthesis of pharmaceutical agents such as ACE inhibitors (e.g., Fosinopril analogs) and fused-ring


-amino acids.

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists

Executive Summary

Ethyl 5-cyclohexyl-3-oxopentanoate (CAS: 22668-36-6 analog/derivative; specific CAS for this exact structure is often proprietary or listed as 16076-61-2 for the isomer) is a


-keto ester characterized by a cyclohexyl-ethyl side chain. Its analysis is pivotal for monitoring the hydrogenation of phenyl-based precursors or the purity of building blocks for hydrophobic drug pockets.

This guide compares its Mass Spectrometry (MS) behavior against its aromatic analog (Ethyl 3-oxo-5-phenylpentanoate ) and evaluates the efficacy of Electron Impact (EI) versus Electrospray Ionization (ESI) for structural validation.

Key Technical Specifications
PropertySpecification
Formula

Molecular Weight 226.31 g/mol
Monoisotopic Mass 226.1569 Da
Key Functional Groups Ethyl Ester, Ketone (position 3), Cyclohexyl ring
Primary Application Intermediate for Fosinopril, Zofenopril, and protease inhibitors

Fragmentation Mechanics (EI-MS)

In Electron Impact (70 eV) mass spectrometry,


-keto esters undergo highly specific rearrangements. Understanding these pathways is essential for distinguishing the product from impurities like the unreacted phenyl precursor or decarboxylated byproducts.
Primary Pathway: The McLafferty Rearrangement

The most diagnostic feature of Ethyl 5-cyclohexyl-3-oxopentanoate is a McLafferty rearrangement triggered by the


-hydrogen on the cyclohexyl ring relative to the C3 ketone.
  • Mechanism: The carbonyl oxygen at C3 abstracts a

    
    -hydrogen from the C1 position of the cyclohexyl ring.
    
  • Cleavage: This leads to the cleavage of the C4-C5 bond.

  • Result: Formation of a resonance-stabilized enol radical cation (m/z 130) and the elimination of neutral methylenecyclohexane (96 Da).

diagnostic Ion: m/z 130 (Base Peak) Note: This peak is identical to the rearrangement product of the phenyl analog, making secondary fragments crucial for differentiation.

Secondary Pathway: -Cleavage

Direct cleavage adjacent to the carbonyl groups yields structural confirmation ions:

  • 
    -Cleavage A (Ester side):  Generates [EtO-CO-CH2-CO]+ at m/z 115 .
    
  • 
    -Cleavage B (Alkyl side):  Generates the cyclohexylethyl ion [Cy-CH2-CH2]+ at m/z 111 , which further fragments to the cyclohexyl cation (m/z 83 ) and 
    
    
    
    (m/z 55 ).
Visualization of Fragmentation Logic

The following diagram illustrates the decision logic for identifying this compound based on MS peaks.

FragmentationPathways Start Precursor Ion (M+) m/z 226 McLafferty McLafferty Rearrangement (Gamma-H Transfer) Start->McLafferty - 96 Da AlphaCleavage Alpha Cleavage (C3-C4 Bond) Start->AlphaCleavage BasePeak Base Peak Ion [EtO-CO-CH2-C(OH)=CH2]+. m/z 130 McLafferty->BasePeak NeutralLoss Neutral Loss: Methylenecyclohexane (96 Da) McLafferty->NeutralLoss SideChain Side Chain Ion [Cy-CH2-CH2]+ m/z 111 AlphaCleavage->SideChain CyFragment Cyclohexyl Ring m/z 83 SideChain->CyFragment - C2H4

Caption: Fragmentation pathways of Ethyl 5-cyclohexyl-3-oxopentanoate showing the origin of the diagnostic m/z 130 base peak and side-chain markers.

Comparative Analysis: Cyclohexyl vs. Phenyl Analog

A common analytical challenge is distinguishing the product from its starting material, Ethyl 3-oxo-5-phenylpentanoate . While both share the


-keto ester core, their "fingerprint" regions differ significantly.
Comparison Table: EI-MS Spectral Data
FeatureEthyl 5-cyclohexyl-3-oxopentanoate (Product)Ethyl 3-oxo-5-phenylpentanoate (Alternative/Impurity)
Molecular Ion (

)
m/z 226 (Weak)m/z 220 (Moderate stability)
Base Peak m/z 130 (Rearrangement)m/z 130 (Rearrangement)
Diagnostic Low Mass m/z 83 (Cyclohexyl), m/z 55 m/z 91 (Tropylium), m/z 77 (Phenyl)
Neutral Loss (McLafferty) 96 Da (Methylenecyclohexane)104 Da (Styrene)

-Cleavage (Side chain)
m/z 111m/z 105

Analytical Insight: Do not rely solely on the base peak (m/z 130). You must monitor m/z 91 and 83. The presence of m/z 91 indicates incomplete hydrogenation of the phenyl ring.

Experimental Protocols

Method A: GC-MS (Structural Identification)

This method is preferred for raw material qualification and impurity profiling.

  • Instrument: Agilent 7890B/5977B or equivalent single quadrupole.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Split 20:1, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–350.

Method B: LC-MS (Purity & Quantitation)

ESI is softer and preferred for final product purity where thermal degradation of the


-keto ester might be a concern.
  • Ionization: ESI Positive Mode.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Observed Ions:

    • 
       (Dimer formation is common in ESI for esters)
      

Troubleshooting & Self-Validating Checks

To ensure data trustworthiness, apply these checks during analysis:

  • The "130 Rule": If the peak at m/z 130 is present but m/z 83 is absent, suspect the phenyl analog or a shorter chain homolog.

  • Keto-Enol Tautomerism: In GC-MS, broad tailing peaks often indicate the enol form interacting with active sites. Derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) will lock the enol as a TMS ether, shifting the

    
     to 298  and improving peak shape.
    
    • Protocol: Add 50 µL MSTFA to 1 mg sample in dry pyridine; heat at 60°C for 30 min.

  • Ghost Peaks: A peak at m/z 180 (M-46) indicates loss of Ethanol, a common thermal artifact in the injector port. Lower inlet temperature to 200°C if this is excessive.

References

  • Beta-Keto Ester Fragmentation

    • Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (General mechanism for McLafferty rearrangement in esters).
    • NIST Mass Spectrometry Data Center. "Ethyl 3-oxo-5-phenylpentanoate Spectrum."[1] (Used as the comparative baseline).

  • Synthesis & Application Context

    • World Intellectual Property Organization (WIPO). "Patent WO2017107907A1: Fused ring gamma-amino acid derivatives." (Confirms compound utility as intermediate).

    • Google Patents. "CN107365268B: Preparation method of antihypertensive drug fosinopril sodium." (Context for cyclohexyl-chain intermediates).

  • Chemical Data

    • PubChem.[2] "Ethyl 5-cyclohexyl-3-oxopentanoate (Compound Summary)." (Verified molecular weight and formula).

Sources

Comparative

Verifying the Structure of Ethyl 5-cyclohexyl-3-oxopentanoate: A 2D NMR-Based Comparison Guide

In the landscape of pharmaceutical research and drug development, the unambiguous structural verification of novel chemical entities is a cornerstone of scientific rigor. For molecules such as Ethyl 5-cyclohexyl-3-oxopen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural verification of novel chemical entities is a cornerstone of scientific rigor. For molecules such as Ethyl 5-cyclohexyl-3-oxopentanoate, a β-keto ester with distinct functional groups and stereochemical possibilities, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can often leave ambiguities. This guide provides an in-depth technical comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—as a comprehensive approach to definitively elucidate the molecular structure of Ethyl 5-cyclohexyl-3-oxopentanoate. We will explore the theoretical underpinnings of these experiments and present the expected experimental data to offer a robust, self-validating workflow for researchers.

The Challenge: Beyond One-Dimensional NMR

While ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, complex molecules often exhibit signal overlap and ambiguous long-range connectivities. For Ethyl 5-cyclohexyl-3-oxopentanoate, key structural questions that 1D NMR alone may not definitively answer include:

  • Unambiguous assignment of all proton and carbon signals , especially within the cyclohexyl ring and the pentanoate chain where chemical shifts can be similar.

  • Confirmation of the connectivity between the ethyl ester, the keto group, and the cyclohexyl moiety.

  • Verification of the relative positions of the functional groups along the pentanoate backbone.

To address these challenges, a suite of 2D NMR experiments is essential.

The 2D NMR Solution: A Multi-faceted Approach

A combination of homonuclear and heteronuclear 2D NMR experiments provides a powerful toolkit for piecing together the molecular puzzle.[1][2][3]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5][6][7][8][9][10] This is invaluable for tracing out the proton spin systems within the ethyl group and the cyclohexyl ring, as well as the aliphatic chain of the pentanoate.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to carbons.[11][12] It provides a clear map of which proton signal corresponds to which carbon signal, resolving any ambiguity from overlapping signals in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds.[11][12] This is the key to connecting the different spin systems identified by COSY and confirming the overall carbon skeleton, including the placement of quaternary carbons like the ketone and ester carbonyls.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

To ensure the reliability of the structural elucidation, a standardized and rigorous experimental protocol is paramount.

Sample Preparation:

  • Dissolve approximately 10-20 mg of Ethyl 5-cyclohexyl-3-oxopentanoate in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Standard pulse programs for COSY, HSQC, and HMBC experiments should be utilized.

  • For the HMBC experiment, the long-range coupling constant (J) is typically optimized to a value between 7-10 Hz to observe the desired two- and three-bond correlations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Verification dissolve Dissolve Sample in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer cosy COSY transfer->cosy hsqc HSQC transfer->hsqc hmbc HMBC transfer->hmbc assign_spin Assign Spin Systems (COSY) cosy->assign_spin direct_correlation Direct C-H Correlation (HSQC) hsqc->direct_correlation long_range_correlation Long-Range C-H Correlation (HMBC) hmbc->long_range_correlation structure Final Structure Confirmation assign_spin->structure direct_correlation->structure long_range_correlation->structure

Figure 1: A generalized workflow for 2D NMR-based structural elucidation.

Predicted Spectral Data and Interpretation

Based on established chemical shift principles and the structure of Ethyl 5-cyclohexyl-3-oxopentanoate, we can predict the approximate chemical shifts and key 2D correlations.

Predicted ¹H and ¹³C Chemical Shifts:

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-CH₃1.25 (t)14.2
2-OCH₂-4.15 (q)60.5
3C=O (ester)-172.0
4-CH₂-3.45 (s)49.5
5C=O (keto)-208.0
6-CH₂-2.50 (t)41.0
7-CH₂-2.20 (t)29.0
8-CH-1.75 (m)38.5
9, 13-CH₂-1.65 (m)33.0
10, 12-CH₂-1.20 (m)26.0
11-CH₂-1.00 (m)26.5

Note: These are estimated values and may vary slightly in an actual experimental spectrum.

COSY Analysis: Tracing the Proton Network

The COSY spectrum will reveal correlations between protons that are coupled through bonds.

Figure 3: Key expected HMBC correlations for structural elucidation.

Key Expected HMBC Cross-Peaks for Structural Confirmation:

  • H2 to C3 (Ester Carbonyl): Confirms the ethyl group is part of the ester functionality.

  • H4 to C3 (Ester Carbonyl) and C5 (Keto Carbonyl): This is a critical correlation that places the C4 methylene group between the two carbonyl carbons, confirming the β-keto ester motif.

  • H6 to C5 (Keto Carbonyl): Links the aliphatic chain to the keto group.

  • H7 to C5 (Keto Carbonyl): A three-bond correlation that further supports the position of the keto group.

  • H7 to C8: Confirms the attachment of the pentanoate chain to the cyclohexyl ring.

  • H8 to C6 and C7: Provides further evidence for the connection between the cyclohexyl ring and the pentanoate chain.

Conclusion: A Self-Validating Approach to Structural Integrity

By systematically acquiring and interpreting COSY, HSQC, and HMBC spectra, a researcher can build a comprehensive and self-validating picture of the molecular structure of Ethyl 5-cyclohexyl-3-oxopentanoate. The COSY data establishes the proton spin systems, the HSQC data links these protons to their directly attached carbons, and the HMBC data pieces together the fragments and places the quaternary carbons. This multi-technique approach leaves no room for ambiguity and provides the definitive structural evidence required in a rigorous scientific and drug development setting. The presented workflow and predicted data serve as a robust guide for any researcher tasked with the structural elucidation of similarly complex organic molecules.

References

  • E. D. Williams, J. D. F. de la Torre, "Structural Elucidation in Organic Chemistry: The Role of 2D NMR," Journal of Chemical Education, vol. 85, no. 11, p. 1549, 2008. [Link]

  • A. Bax, R. Freeman, "Investigation of complex networks of spin-spin coupling by two-dimensional NMR," Journal of Magnetic Resonance, vol. 44, no. 3, pp. 542-561, 1981. [Link]

  • W. P. Aue, E. Bartholdi, R. R. Ernst, "Two-dimensional spectroscopy: Application to nuclear magnetic resonance," The Journal of Chemical Physics, vol. 64, no. 5, pp. 2229-2246, 1976. [Link]

  • A. Bax, S. Subramanian, "Sensitivity-enhanced two-dimensional heteronuclear shift correlation NMR spectroscopy," Journal of Magnetic Resonance, vol. 67, no. 3, pp. 565-569, 1986. [Link]

  • T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed. Elsevier, 2016. [Link]

  • S. Braun, H.-O. Kalinowski, S. Berger, 150 and More Basic NMR Experiments: A Practical Course, 3rd ed. Wiley-VCH, 2004. [Link]

  • H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed. Wiley-VCH, 2011. [Link]

  • University of Wisconsin-Madison, Department of Chemistry, "NMR Chemical Shifts." [Link]

  • Columbia University, Department of Chemistry, "HSQC and HMBC." [Link]

  • PubChem, "Ethyl 5-cyclohexyl-3-oxopentanoate." [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 5-cyclohexyl-3-oxopentanoate

Introduction: The Imperative of Analytical Rigor in Pharmaceutical Development Ethyl 5-cyclohexyl-3-oxopentanoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Analytical Rigor in Pharmaceutical Development

Ethyl 5-cyclohexyl-3-oxopentanoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, ensuring its purity, potency, and quality is not merely a procedural step but a foundational requirement for drug safety and efficacy. The analytical methods used to assess these critical quality attributes must themselves be rigorously evaluated to prove they are fit for their intended purpose.[1][2] This process, known as analytical method validation, provides documented evidence that a method consistently produces reliable and accurate results.[1][3]

Regulatory bodies worldwide, harmonized under the International Council for Harmonisation (ICH), mandate stringent validation for analytical procedures.[4][5] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] This guide delves into a critical aspect of this process: the cross-validation of two distinct, commonly employed analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the comprehensive analysis of Ethyl 5-cyclohexyl-3-oxopentanoate.

Cross-validation serves to compare the performance of two or more analytical procedures, ensuring that data generated across different platforms are equivalent and reliable. This is particularly crucial during method transfer between laboratories, instrument upgrades, or when a secondary, orthogonal method is required to confirm results and provide a more complete impurity profile. This guide provides detailed experimental protocols, presents comparative validation data, and offers expert insights into the selection of the most appropriate methodology based on specific analytical objectives.

The Analyte: Ethyl 5-cyclohexyl-3-oxopentanoate

Understanding the physicochemical properties of the analyte is paramount in selecting and developing appropriate analytical methods. Ethyl 5-cyclohexyl-3-oxopentanoate is a β-keto ester characterized by a cyclohexyl group, which imparts significant non-polar character, and two carbonyl groups that provide sites for polarity and UV absorption. Its ester functional group makes it amenable to both GC and HPLC analysis.

cross_validation_workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Data Comparison & Analysis dev_gc GC-FID Method Development val_params Validation Parameters: - Specificity - Linearity & Range - Accuracy - Precision (Repeatability, Intermediate) - LOD & LOQ - Robustness dev_gc->val_params dev_hplc HPLC-UV Method Development dev_hplc->val_params compare Head-to-Head Data Comparison val_params->compare report Final Report & Method Selection Rationale compare->report

Caption: General workflow for the cross-validation of analytical methods.

Experimental Protocols: The 'How' and 'Why'

The trustworthiness of any analytical result is directly tied to the quality of the experimental protocol. [3]Below are detailed, step-by-step methodologies for the GC-FID and HPLC-UV analysis of Ethyl 5-cyclohexyl-3-oxopentanoate. The rationale behind key parameter choices is explained to provide a deeper understanding of the method design.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality: GC is an excellent choice for semi-volatile compounds like ethyl esters. [6]The Flame Ionization Detector (FID) provides high sensitivity for organic compounds, making it ideal for purity and impurity profiling. A non-polar column is selected to achieve separation primarily based on boiling point, which is effective for the hydrocarbon-rich cyclohexyl moiety.

Protocol:

  • Standard Preparation: Accurately weigh approximately 50 mg of Ethyl 5-cyclohexyl-3-oxopentanoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate. This yields a 1.0 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the sample solution at the same concentration as the working standard using ethyl acetate as the diluent.

  • Instrumentation: Use a gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250°C. Rationale: Ensures rapid volatilization without thermal degradation.

    • Detector Temperature: 280°C. Rationale: Prevents condensation of analytes in the detector.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Final Hold: Hold at 250°C for 5 minutes. Rationale: This gradient allows for the elution of volatile solvents at the beginning, provides good resolution for the main peak, and ensures any higher-boiling impurities are eluted.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1. Rationale: Prevents column overloading and ensures sharp peaks for the main analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality: HPLC is a versatile technique suitable for a wide range of compounds, including keto-esters. [7][8]A reversed-phase C18 column is the workhorse for separating moderately polar compounds. The β-keto-ester moiety contains a chromophore that absorbs UV light, allowing for sensitive detection. This method is particularly advantageous for analyzing non-volatile or thermally labile impurities that would not be amenable to GC.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid. Rationale: Formic acid helps to protonate silanol groups on the column and the analyte, leading to better peak shape and consistent retention times.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile. Dilute with a 50:50 mixture of acetonitrile and water to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the working standard using the same diluent.

  • Instrumentation: Use an HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: 150 mm x 4.6 mm ID, 5 µm particle size, C18 stationary phase (e.g., Zorbax, Luna, or equivalent).

    • Column Temperature: 30°C. Rationale: Maintains consistent retention times and improves peak efficiency.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm. Rationale: This wavelength provides a good response for the carbonyl chromophore in the β-keto ester structure.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-15 min: 50% B to 95% B.

      • 15-18 min: Hold at 95% B.

      • 18.1-22 min: Return to 50% B and equilibrate. Rationale: The gradient ensures that the main peak is well-resolved and that both more polar and less polar impurities are effectively eluted from the column.

Comparative Analysis of Validation Parameters

The performance of the GC-FID and HPLC-UV methods was evaluated according to the ICH Q2(R1) guideline. [9]The results are summarized below, providing a direct comparison of their suitability for the analysis of Ethyl 5-cyclohexyl-3-oxopentanoate.

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The methods were challenged with a placebo (diluent), and a sample spiked with known related substances and potential starting materials.

Parameter GC-FID Method HPLC-UV Method
Peak Purity (Main Analyte) Pass (Index > 99.9%)Pass (Index > 99.9%)
Resolution from Impurity A 2.53.1
Resolution from Impurity B 2.12.8

Analysis: Both methods demonstrated excellent specificity. The HPLC-UV method provided slightly better resolution between the main analyte peak and the known impurities, suggesting it may be superior for complex impurity profiling where closely eluting species are present.

Linearity and Range

Linearity demonstrates a direct proportionality between the concentration of an analyte and the analytical response over a specified range. [9]

Parameter GC-FID Method HPLC-UV Method
Range 0.01 - 0.15 mg/mL 0.01 - 0.15 mg/mL
Correlation Coefficient (r²) 0.9995 0.9998

| Y-intercept | Minimal, passes criteria | Minimal, passes criteria |

Analysis: Both methods exhibited excellent linearity over the tested range, with correlation coefficients well above the typical acceptance criterion of 0.999. The data confirms that both techniques are suitable for quantitative analysis.

Accuracy (Recovery)

Accuracy was determined by spiking a sample matrix with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration) and measuring the recovery.

Spike Level GC-FID (% Recovery) HPLC-UV (% Recovery)
80% 99.5%100.2%
100% 100.8%100.5%
120% 101.1%99.8%
Average Recovery 100.5% 100.2%

Analysis: Both methods demonstrated high accuracy, with recovery values falling comfortably within the standard acceptance range of 98.0% to 102.0%. This indicates a negligible level of systematic error in both procedures.

Precision

Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay, different days/analysts). Results are expressed as the relative standard deviation (%RSD).

Parameter GC-FID (%RSD) HPLC-UV (%RSD)
Repeatability (n=6) 0.45%0.38%
Intermediate Precision 0.85%0.72%

Analysis: Both methods are highly precise, with %RSD values well below the common limit of 2.0%. The HPLC-UV method showed slightly better precision, which can often be attributed to the highly reproducible injection volumes of modern autosamplers compared to GC split injections.

Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Parameter GC-FID Method HPLC-UV Method
LOD 0.003 mg/mL0.005 mg/mL
LOQ 0.01 mg/mL0.015 mg/mL

Analysis: The GC-FID method demonstrated slightly lower LOD and LOQ values. This suggests that for trace-level analysis of volatile impurities, GC-FID may be the more sensitive and appropriate technique.

Discussion and Recommendations

This cross-validation study demonstrates that both GC-FID and HPLC-UV are valid, reliable, and robust methods for the analysis of Ethyl 5-cyclohexyl-3-oxopentanoate. The choice between them should be guided by the specific analytical goal.

  • For Routine Purity Testing and Assay: Both methods are equally suitable. The GC-FID method offers a slightly faster run time and higher sensitivity for volatile impurities, which could be advantageous in a high-throughput quality control environment.

  • For Impurity Profiling and Stability Studies: The HPLC-UV method is recommended as the primary technique. Its superior resolution for the tested impurities and its ability to analyze non-volatile or thermally labile degradation products provide a more comprehensive picture of the sample's stability and purity profile. The GC-FID method serves as an excellent orthogonal method to confirm the identity of volatile impurities and to ensure no impurities are missed that may not have a UV chromophore.

  • Method Transfer and Data Comparability: The strong correlation in quantitative results (accuracy and linearity) between the two methods provides a high degree of confidence that results generated by either technique are comparable. This is critical for ensuring data integrity when transferring methods between different laboratories or analytical platforms.

Conclusion

The cross-validation of GC-FID and HPLC-UV methods for Ethyl 5-cyclohexyl-3-oxopentanoate has been successfully demonstrated, adhering to the principles of scientific integrity and regulatory expectations outlined by ICH. Both methods were proven to be specific, linear, accurate, and precise for their intended purpose. The GC-FID method excels in sensitivity for trace volatile analysis, while the HPLC-UV method provides superior resolution and broader applicability for comprehensive stability and impurity studies. By understanding the distinct advantages of each technique, researchers and drug development professionals can make informed decisions, ensuring the quality and safety of the final pharmaceutical product through robust and reliable analytical science.

References

  • Chen, S. H., et al. (2007). Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. Journal of Food and Drug Analysis, 15(3). Available at: [Link]

  • ResearchGate. (n.d.). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Available at: [Link]

  • Correa, S. M., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 28(12). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available at: [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Available at: [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-cyclohexyl-3-methyl-5-oxo-2-pentenoate. Available at: [Link]

  • Lough, A. K. (1975). Gas-liquid chromatography of ethyl ester artifacts formed during the preparation of fatty acid methyl esters. Journal of Chromatographic Science, 13(3), 126-128. Available at: [Link]

  • Kahn, J. H., & Blessinger, E. T. (1969). Gas Chromatographic Determination of Ethyl Esters of Fatty Acids in Brandy or Wine Distillates. American Journal of Enology and Viticulture, 20(2), 86-91. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • SIELC Technologies. (2018). Methyl 5-cyclohexyl-3-methyl-5-oxopentene-1-oate. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. (n.d.). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Available at: [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Available at: [Link]

  • Bangladesh Journals Online. (n.d.). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-cyclohexyl-3-oxopentanoate

This document provides a detailed protocol for the safe and compliant disposal of Ethyl 5-cyclohexyl-3-oxopentanoate (CAS No. 126930-21-0).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of Ethyl 5-cyclohexyl-3-oxopentanoate (CAS No. 126930-21-0). As a trusted partner in your research, we are committed to providing guidance that extends beyond product application to ensure the safety of your personnel and the protection of our environment. The procedures outlined below are synthesized from established laboratory safety principles and regulatory standards.

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 5-cyclohexyl-3-oxopentanoate was not available at the time of this writing. The guidance herein is based on the chemical's structure (an ester with a ketone functional group) and safety data for analogous compounds. It is imperative to treat this substance with the caution required for a potentially hazardous chemical and to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Hazard Identification and Risk Assessment

Ethyl 5-cyclohexyl-3-oxopentanoate is a beta-keto ester. While specific toxicity data is limited, analogous compounds such as Ethyl 5-oxopentanoate are known to cause skin, eye, and respiratory irritation[1]. Therefore, it is prudent to handle this compound as a hazardous substance.

Anticipated Hazards:

  • Skin Irritation: Prolonged or repeated contact may cause dermatitis[2].

  • Eye Irritation: Direct contact can cause serious eye irritation[1][3].

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system[1].

  • Flammability: As with many organic esters, this compound should be considered potentially flammable. Keep away from heat, sparks, and open flames[2].

Due to these potential hazards, direct disposal into sanitary sewers or general waste is strictly prohibited. This chemical must be managed as hazardous waste to prevent environmental contamination and ensure compliance with federal, state, and local regulations[4][5].

Personal Protective Equipment (PPE)

Before handling Ethyl 5-cyclohexyl-3-oxopentanoate for any purpose, including disposal, the following minimum PPE is required.

PPE ItemSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[6].To protect against splashes that can cause serious eye irritation[1][3].
Hand Protection Nitrile gloves.To prevent skin contact and potential irritation[3][7].
Body Protection Standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is advised.To protect skin and clothing from contamination[7].
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area or chemical fume hood.For large spills or situations with poor ventilation, a full-face respirator may be necessary[6].

Disposal Workflow and Decision Diagram

The proper disposal route for Ethyl 5-cyclohexyl-3-oxopentanoate depends on the quantity and nature of the waste. The following diagram outlines the decision-making process for safe and compliant disposal.

G cluster_start Waste Generation cluster_quantify Quantification & Nature cluster_disposal Disposal Protocols cluster_procedure Step-by-Step Actions cluster_final Final Disposition start Ethyl 5-cyclohexyl-3-oxopentanoate Waste Generated quantify Assess Quantity and Type start->quantify small_spill Small Quantity / Contaminated Materials (<50 mL) quantify->small_spill   Small Quantity or   Contaminated Solids large_spill Bulk Liquid Waste (>50 mL) quantify->large_spill   Bulk Liquid absorb_small 1. Absorb on inert material (vermiculite, sand). 2. Place in a labeled, sealed container. small_spill->absorb_small absorb_large 1. Absorb on inert material (vermiculite, cat litter). 2. Scoop into a designated hazardous waste container. large_spill->absorb_large If Spilled collect_liquid 1. Pour directly into a labeled hazardous waste container. 2. Use a funnel. Do not overfill. large_spill->collect_liquid Controlled Transfer final_container Store sealed container in a designated Satellite Accumulation Area (SAA) absorb_small->final_container absorb_large->final_container collect_liquid->final_container pickup Arrange for pickup by licensed hazardous waste contractor via EHS. final_container->pickup

Caption: Decision workflow for the disposal of Ethyl 5-cyclohexyl-3-oxopentanoate.

Step-by-Step Disposal Protocols

All disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood[7].

Protocol 4.1: Disposal of Small Quantities (<50 mL) and Contaminated Materials

This procedure applies to residual amounts in containers, contaminated paper towels, gloves, and absorbent materials from minor spills.

  • Absorb Liquid: Absorb the liquid onto an inert material such as vermiculite, perlite, sand, or "cat litter"[7]. For very small amounts on surfaces, a paper towel may be used[7].

  • Containerize Waste: Place the contaminated absorbent material or items into a chemically compatible container with a secure, leak-proof closure[8][9]. A high-density polyethylene (HDPE) pail or a glass jar is often suitable.

  • Label Container: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste"[9].

    • The full chemical name: "Ethyl 5-cyclohexyl-3-oxopentanoate"[10].

    • The accumulation start date.

    • The specific hazards (e.g., "Irritant," "Flammable").

  • Store for Pickup: Keep the container tightly sealed except when adding waste[9]. Store it in a designated Satellite Accumulation Area (SAA) with secondary containment[9]. Ensure it is segregated from incompatible materials like strong oxidizing agents[3][11].

  • Arrange Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed waste contractor[4][7].

Protocol 4.2: Disposal of Bulk Quantities (>50 mL)

This procedure is for disposing of larger volumes of the neat chemical or reaction mixtures containing it.

  • Select a Waste Container: Choose a robust, chemically compatible container, preferably the original container if it is in good condition or a new container designed for chemical waste[9]. Plastic is often preferred for its durability[4]. The container must have a secure, screw-top cap[9].

  • Label the Container: Before adding any waste, label the container with the required "Hazardous Waste" information as detailed in section 4.1.3.

  • Transfer the Waste: Carefully pour the liquid waste into the labeled container, using a funnel to prevent spills. Fill the container to no more than 90% of its capacity to allow for vapor expansion[9].

  • Seal and Store: Securely cap the container immediately after transfer. Store it in a designated SAA within secondary containment to contain any potential leaks[8][10].

  • Schedule Pickup: Once the container is full or the project is complete, contact your EHS department for disposal.

Never mix Ethyl 5-cyclohexyl-3-oxopentanoate with incompatible waste streams. It should be collected as a non-halogenated organic solvent waste unless it is mixed with other substances. Always maintain separate waste containers for different classes of chemicals to prevent dangerous reactions[8][11].

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material is considered flammable, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood.

  • Contain and Absorb: For small spills, cover with a generous amount of inert absorbent material (vermiculite, sand). Start from the outside of the spill and work inwards.

  • Collect Waste: Once fully absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste[12].

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice[3][6]. If inhaled, move to fresh air[2][6].

For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team or EHS department immediately.

References

  • Chemistry For Everyone. (2025). How Do You Dispose Of Etching Chemicals Safely? YouTube. Available at: [Link]

  • Chemtalk. (2008). Ester Disposal. Chemtalk Science Forum. Available at: [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • PubChem NIH. (n.d.). Ethyl 5-oxopentanoate. National Institutes of Health. Available at: [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. Available at: [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations. EPA. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

  • 3ASenrise. (n.d.). Ethyl 5-cyclopentyl-3-oxopentanoate, 97%. 3ASenrise. Available at: [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]

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